molecular formula C6HFN4 B13095223 2,4-Dicyano-5-fluoropyrimidine

2,4-Dicyano-5-fluoropyrimidine

Cat. No.: B13095223
M. Wt: 148.10 g/mol
InChI Key: LKPKBTPEPJVRDX-UHFFFAOYSA-N
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Description

2,4-Dicyano-5-fluoropyrimidine is a fluorinated heterocyclic building block designed for advanced pharmaceutical research and development. Its structure, featuring electron-withdrawing cyano groups at the 2 and 4 positions of the pyrimidine ring, makes it a highly versatile and reactive intermediate for nucleophilic substitution reactions. This compound is particularly valuable in medicinal chemistry for constructing novel molecular scaffolds aimed at kinase inhibition . Researchers utilize this derivative as a key precursor in the synthesis of targeted therapies, exploring its potential in areas such as anaplastic lymphoma kinase (ALK) inhibition, where similar 5-fluoropyrimidine derivatives have shown promising activity . The incorporation of fluorine enhances the molecule's metabolic stability and lipophilicity, which are critical parameters in optimizing the pharmacokinetic properties of drug candidates . As with all fluoropyrimidine-based compounds, careful handling and characterization are recommended. This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6HFN4

Molecular Weight

148.10 g/mol

IUPAC Name

5-fluoropyrimidine-2,4-dicarbonitrile

InChI

InChI=1S/C6HFN4/c7-4-3-10-6(2-9)11-5(4)1-8/h3H

InChI Key

LKPKBTPEPJVRDX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)C#N)C#N)F

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4-Dicyano-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive, technically detailed overview of a robust synthetic route to 2,4-Dicyano-5-fluoropyrimidine, a highly valuable heterocyclic building block in medicinal chemistry and drug discovery. The narrative focuses on a field-proven, two-stage approach: the initial, high-yield synthesis of the key intermediate, 2,4-Dichloro-5-fluoropyrimidine, from 5-fluorouracil, followed by a subsequent dicyanation via a nucleophilic aromatic substitution pathway. This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and causalities that govern the experimental choices, ensuring a blend of theoretical understanding and practical applicability.

Introduction: The Strategic Value of Fluorinated Dicyanopyrimidines

Fluoropyrimidines are a cornerstone of modern medicinal chemistry, renowned for their role in a multitude of therapeutic agents, particularly in oncology.[1] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The target molecule, 2,4-Dicyano-5-fluoropyrimidine, is of particular interest as a synthetic intermediate. Its pyrimidine core is a common scaffold in kinase inhibitors, while the cyano groups at the C2 and C4 positions serve as versatile chemical handles. They can act as potent hydrogen bond acceptors in ligand-protein interactions or be readily transformed into other functional groups such as amides, tetrazoles, or amines, enabling extensive structure-activity relationship (SAR) studies.

The synthesis of this molecule is most effectively achieved through a two-part strategy. This approach begins with the well-established chlorination of an inexpensive starting material, 5-fluorouracil (5-FU), to produce the stable and reactive intermediate, 2,4-Dichloro-5-fluoropyrimidine.[1][2] This intermediate is then converted to the final product by replacing the chloro substituents with cyano groups. This guide will elucidate both stages in detail.

Part I: Synthesis of the Key Intermediate: 2,4-Dichloro-5-fluoropyrimidine

The conversion of 5-fluorouracil, a cyclic amide (lactam), into 2,4-Dichloro-5-fluoropyrimidine is a foundational transformation. The process involves the replacement of the hydroxyl groups of the more stable diol tautomer of 5-FU with chlorine atoms.

Principle and Mechanism

This transformation is achieved using a potent chlorinating agent, phosphorus oxychloride (POCl₃), in the presence of a tertiary amine base, typically N,N-dimethylaniline (DMA). The reaction proceeds via the enol tautomer of 5-fluorouracil. The DMA acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction. This neutralization is critical as it drives the equilibrium towards the product and prevents unwanted side reactions.

Detailed Experimental Protocol: Chlorination of 5-Fluorouracil
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 5-fluorouracil (1.0 eq) and phosphorus oxychloride (10.0 eq).

  • Initiation: Begin stirring the suspension under a nitrogen atmosphere.

  • Base Addition: Heat the mixture to 110-115 °C. Once the temperature has stabilized, add N,N-dimethylaniline (1.5 eq) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature.

  • Reaction: After the addition is complete, maintain the reaction mixture at reflux (approx. 114 °C) for 2 hours, monitoring the reaction progress by TLC or HPLC.[3]

  • Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate vessel, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice/water with vigorous stirring, ensuring the temperature does not exceed 40 °C.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, 1M hydrochloric acid, and finally with a 5% w/w aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.[4]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield 2,4-Dichloro-5-fluoropyrimidine as a crude product, which can be purified further by distillation if required.

Process Causality and Optimization
  • Choice of Reagents: Phosphorus oxychloride is a highly effective and economical choice for converting the cyclic amide groups of the uracil ring into chloro-substituents. N,N-dimethylaniline is selected as the base due to its high boiling point and its ability to effectively scavenge the generated HCl without competing as a nucleophile.[3]

  • Stoichiometry: A significant excess of POCl₃ is used to act as both the reagent and the solvent, ensuring the reaction goes to completion. The molar ratio of DMA is optimized to efficiently neutralize the acid byproduct.[3]

  • Temperature Control: The reaction is conducted at reflux to provide sufficient activation energy for the chlorination. Careful temperature control during the quenching step is crucial to prevent the hydrolysis of the product back to the starting material.[4]

Data Summary: Optimized Chlorination Parameters
ParameterValueRationaleReference
5-FU : POCl₃ Molar Ratio1 : 10POCl₃ serves as both reagent and solvent.[3]
5-FU : DMA Molar Ratio1 : 1.5Ensures complete neutralization of HCl byproduct.[3]
Reaction Temperature114 °COptimal for reaction rate and completion.[3]
Reaction Time2 hoursSufficient for reaction to proceed to completion.[3]
Reported Yield~92%High-yielding and efficient transformation.[3]
Workflow for Intermediate Synthesis

cluster_0 Part I: Synthesis of 2,4-Dichloro-5-fluoropyrimidine A Charge Reactor: 5-Fluorouracil + POCl₃ B Heat to 110-115°C under Nitrogen A->B C Add N,N-Dimethylaniline (Dropwise) B->C D Reflux for 2 hours C->D E Cool to Room Temp. D->E F Quench on Ice/Water E->F G Extract with CH₂Cl₂ F->G H Wash Organic Layer (Acid, Base) G->H I Dry and Concentrate H->I J Isolate Product: 2,4-Dichloro-5-fluoropyrimidine I->J

Caption: Experimental workflow for the synthesis of the dichloro-intermediate.

Part II: Dicyanation of 2,4-Dichloro-5-fluoropyrimidine

The final step in the sequence is the conversion of the dichloro-intermediate to the target 2,4-Dicyano-5-fluoropyrimidine. This is achieved through a double nucleophilic aromatic substitution (SNAr) reaction using a cyanide source. The Rosenmund-von Braun reaction is a classic and effective method for this type of transformation.[5][6]

Principle and Mechanism

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the fluorine atom at the C5 position, making the C2 and C4 positions, which are bonded to chlorine atoms, highly susceptible to attack by nucleophiles. The SNAr mechanism proceeds in two steps:

  • Nucleophilic Attack: The cyanide ion (CN⁻) attacks the electron-deficient carbon (C4 or C2), breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity is restored by the expulsion of the chloride ion, which is a good leaving group.

Based on established principles, the C4 position is generally more reactive than the C2 position in 2,4-dihalopyrimidines, meaning the substitution likely occurs sequentially.[7] Sufficiently forcing conditions are required to ensure the second substitution at the less reactive C2 position occurs completely.

Caption: Stepwise mechanism for the dicyanation of the intermediate.

Detailed Experimental Protocol: Rosenmund-von Braun Cyanation
CRITICAL SAFETY WARNING: Cyanide salts such as Copper(I) Cyanide (CuCN) are extremely toxic. This procedure must be performed by trained personnel in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Accidental acidification of cyanide salts will release highly toxic hydrogen cyanide (HCN) gas. Prepare a quench bath of aqueous sodium hypochlorite (bleach) to neutralize any residual cyanide on equipment.
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2,4-Dichloro-5-fluoropyrimidine (1.0 eq), Copper(I) Cyanide (CuCN, 2.2-2.5 eq), and a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or pyridine.[6]

  • Reaction: Heat the mixture to 150-160 °C under a nitrogen atmosphere and maintain for 12-24 hours. The reaction should be monitored by HPLC to track the disappearance of the starting material and the mono-substituted intermediate.

  • Workup: After cooling to room temperature, pour the reaction mixture into an aqueous solution of ethylenediamine or ferric chloride to complex with the copper salts.

  • Extraction: Extract the aqueous mixture thoroughly with an organic solvent like ethyl acetate or toluene.

  • Washing: Wash the combined organic layers with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure 2,4-Dicyano-5-fluoropyrimidine.

Data Summary: Typical Rosenmund-von Braun Conditions
ParameterValueRationaleReference
Cyanide SourceCopper(I) Cyanide (CuCN)Classic, effective reagent for aryl halide cyanation.[6][8]
Stoichiometry>2.0 eqSlight excess ensures complete disubstitution.[6]
SolventDMF or PyridineHigh-boiling polar solvent facilitates the reaction.[6]
Temperature150-200 °CHigh temperature is required to overcome the activation energy.[8]
Reaction Time12-24 hoursVaries based on substrate reactivity and temperature.-

Characterization

The identity and purity of the final product, 2,4-Dicyano-5-fluoropyrimidine, must be confirmed through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy will confirm the chemical structure and absence of chlorine-bearing intermediates.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

The synthesis of 2,4-Dicyano-5-fluoropyrimidine is reliably accomplished via a strategic two-step process. The initial chlorination of 5-fluorouracil provides the key 2,4-dichloro intermediate in excellent yield. Subsequent dicyanation via a Rosenmund-von Braun reaction, while requiring careful handling of toxic reagents and elevated temperatures, effectively installs the desired cyano functionalities. This robust and scalable pathway provides access to a valuable and versatile building block, empowering chemists in the fields of drug discovery and materials science to develop novel and impactful molecules.

References

  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). [Source for general reactivity, specific article not found].
  • Method for preparing 2,4-dichloro-5-fluoropyrimidine compound. (2013). Google Patents.
  • Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry). (2022). YouTube. Retrieved February 6, 2026, from [Link]

  • nucleophilic substitution - halogenoalkanes and cyanide ions. (n.d.). Chemguide. Retrieved February 6, 2026, from [Link]

  • Rosenmund–von Braun reaction. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

  • Nitrile synthesis by C-C coupling (cyanation). (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

  • Direct Regioselective C-H Cyanation of Purines. (2023). MDPI. Retrieved February 6, 2026, from [Link]

  • Process for producing 2,4-dichloro-5-fluoropyrimidine. (2005). Google Patents.
  • Rosenmund-von Braun Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

  • nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles. (n.d.). Doc Brown's Chemistry. Retrieved February 6, 2026, from [Link]

  • L-Proline-Promoted Rosenmund–von Braun Reaction. (n.d.).

Sources

The Versatile Scaffold: A Technical Guide to 2,4-Dichloro-5-fluoropyrimidine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2,4-Dichloro-5-fluoropyrimidine

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and heterocyclic scaffolds is a cornerstone of rational drug design. Among the myriad of available building blocks, 2,4-Dichloro-5-fluoropyrimidine (CAS No. 2927-71-1) has emerged as a preeminent intermediate, valued for its predictable reactivity and its utility in constructing complex molecular architectures with significant therapeutic potential.[1] This technical guide provides an in-depth exploration of the chemical and physical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

A Note on Nomenclature: While the request specified "2,4-Dicyano-5-fluoropyrimidine," publicly available scientific literature and chemical supplier databases overwhelmingly point to "2,4-Dichloro-5-fluoropyrimidine" as the compound of significant interest in drug discovery. This guide will focus on the dichloro derivative, which is a critical building block for numerous therapeutic agents.

This versatile compound serves as a critical starting material in the synthesis of a wide array of pharmaceuticals, notably in the development of kinase inhibitors and novel anticancer agents.[2][3] The presence of two distinct chlorine atoms at the C2 and C4 positions, activated by the electron-withdrawing nature of the pyrimidine ring and the adjacent fluorine atom, allows for selective and sequential manipulation, making it a powerful tool in combinatorial chemistry and targeted library synthesis.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of 2,4-Dichloro-5-fluoropyrimidine is paramount for its effective handling, reaction optimization, and analytical characterization.

Physical and Chemical Properties

The compound typically presents as a white to pale brown crystalline powder or solid with a low melting point, necessitating careful storage to maintain its integrity.[4] It is sensitive to moisture and should be stored under an inert atmosphere in refrigerated conditions.[5]

PropertyValueSource(s)
CAS Number 2927-71-1[1]
Molecular Formula C₄HCl₂FN₂[6]
Molecular Weight 166.97 g/mol [6]
Appearance White to pale brown powder/crystalline solid[4]
Melting Point 37-41 °C[2][4]
Boiling Point 80 °C at 16 mmHg[4]
Solubility Soluble in chloroform, methanol; slightly soluble in water.[4]
Storage 2-8°C, under inert atmosphere[4][6]
Spectroscopic Data: A Fingerprint for Identification

Spectroscopic analysis is crucial for confirming the identity and purity of 2,4-Dichloro-5-fluoropyrimidine and its derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : A single signal is expected for the proton at the C6 position of the pyrimidine ring.

    • ¹³C NMR : Four distinct carbon signals are anticipated, with their chemical shifts influenced by the attached halogens and their position within the heterocyclic ring.

    • ¹⁹F NMR : As a fluorine-containing molecule, ¹⁹F NMR is a highly sensitive and informative technique.[7] A single resonance is expected, and its coupling to the adjacent proton (³JHF) and carbons (¹JCF, ²JCF) provides valuable structural confirmation.[3][8]

  • Infrared (IR) Spectroscopy : The IR spectrum will be characterized by absorption bands corresponding to C-Cl, C-F, and C=N bond stretching, as well as aromatic ring vibrations. The specific frequencies of these bands can provide confirmation of the functional groups present.[9]

  • Mass Spectrometry (MS) : Electron impact (EI) or chemical ionization (CI) mass spectrometry will reveal the molecular ion peak. The isotopic pattern of this peak, showing contributions from ³⁵Cl and ³⁷Cl, will be characteristic of a molecule containing two chlorine atoms.[9] The primary fragmentation pattern would likely involve the loss of chlorine atoms.

Synthesis of the Core Scaffold

The most prevalent industrial synthesis of 2,4-Dichloro-5-fluoropyrimidine utilizes the readily available and economically viable starting material, 5-fluorouracil.[4] The process involves a chlorination reaction that converts the hydroxyl groups of the uracil tautomer into chlorine atoms.

G 5-Fluorouracil 5-Fluorouracil Tautomerization Tautomerization 5-Fluorouracil->Tautomerization 5-Fluoropyrimidine-2,4-diol 5-Fluoropyrimidine-2,4-diol Tautomerization->5-Fluoropyrimidine-2,4-diol Chlorination Chlorination 5-Fluoropyrimidine-2,4-diol->Chlorination POCl₃, N,N-dimethylaniline 2,4-Dichloro-5-fluoropyrimidine 2,4-Dichloro-5-fluoropyrimidine Chlorination->2,4-Dichloro-5-fluoropyrimidine

General synthesis pathway from 5-fluorouracil.
Protocol: Industrial Synthesis of 2,4-Dichloro-5-fluoropyrimidine

This protocol is a representative example of a common industrial synthesis.

Materials:

  • 5-Fluorouracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

  • Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid

  • 5% w/w aqueous Sodium Bicarbonate

  • Water

Procedure:

  • Under a nitrogen atmosphere, charge a suitable reactor with 5-fluorouracil and phosphorus oxychloride.

  • Heat the mixture to approximately 100°C with stirring.

  • Slowly add N,N-dimethylaniline over several hours, maintaining the temperature at 100°C. Causality: N,N-dimethylaniline acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Continue stirring at 100°C for an additional few hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding it to a mixture of water and dichloromethane, ensuring the temperature is controlled.

  • Stir the biphasic mixture vigorously, then allow the layers to separate.

  • Separate the organic layer. The aqueous layer can be extracted again with dichloromethane to maximize recovery.

  • Combine the organic layers and wash sequentially with concentrated aqueous hydrochloric acid and then with 5% w/w aqueous sodium bicarbonate. Causality: The acid wash removes residual N,N-dimethylaniline, and the bicarbonate wash neutralizes any remaining acidic components.

  • Concentrate the organic solution by distillation to yield 2,4-Dichloro-5-fluoropyrimidine, typically as a solution in the solvent used.[4]

Reactivity and Strategic Application in Synthesis

The synthetic utility of 2,4-Dichloro-5-fluoropyrimidine lies in the differential reactivity of the C2 and C4 chlorine atoms towards nucleophiles and in its ability to participate in palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on the pyrimidine ring are excellent leaving groups for SNAr reactions. Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position, a preference that can be exploited for regioselective synthesis.[10][11] However, the choice of nucleophile and reaction conditions can influence this selectivity.

G cluster_0 Step 1: C4 Substitution (Favored) cluster_1 Step 2: C2 Substitution 2,4-Dichloro-5-fluoropyrimidine 2,4-Dichloro-5-fluoropyrimidine Meisenheimer_Complex_C4 Meisenheimer_Complex_C4 2,4-Dichloro-5-fluoropyrimidine->Meisenheimer_Complex_C4 Nu-H, Base 4-Substituted-2-chloro-5-fluoropyrimidine 4-Substituted-2-chloro-5-fluoropyrimidine Meisenheimer_Complex_C4->4-Substituted-2-chloro-5-fluoropyrimidine - Cl⁻ Meisenheimer_Complex_C2 Meisenheimer_Complex_C2 4-Substituted-2-chloro-5-fluoropyrimidine->Meisenheimer_Complex_C2 Nu'-H, Base, Δ 2,4-Disubstituted-5-fluoropyrimidine 2,4-Disubstituted-5-fluoropyrimidine Meisenheimer_Complex_C2->2,4-Disubstituted-5-fluoropyrimidine - Cl⁻

Sequential SNAr on the pyrimidine core.
Protocol: Regioselective Amination at C4

This protocol details a typical SNAr reaction with an amine nucleophile.

Materials:

  • 2,4-Dichloro-5-fluoropyrimidine

  • Primary or secondary amine (e.g., p-methoxy aniline)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (or other suitable polar aprotic solvent)

Procedure:

  • Dissolve 2,4-Dichloro-5-fluoropyrimidine in acetonitrile in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere.

  • Add the amine (1.0 equivalent) to the solution.

  • Add DIPEA (1.1 equivalents) to the reaction mixture. Causality: DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction, preventing the protonation and deactivation of the amine nucleophile.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 4-amino-2-chloro-5-fluoropyrimidine derivative.

Suzuki Cross-Coupling Reactions

The chlorine atoms of 2,4-Dichloro-5-fluoropyrimidine can also participate in palladium-catalyzed Suzuki cross-coupling reactions with boronic acids, enabling the formation of C-C bonds.[12][13] This reaction is a powerful method for introducing aryl or heteroaryl substituents onto the pyrimidine core. Similar to SNAr, the C4 position is generally more reactive.[2]

G Pd(0)L₂ Pd(0)L₂ Oxidative_Addition R-Pd(II)L₂-X Pd(0)L₂->Oxidative_Addition R-X Transmetalation R-Pd(II)L₂-R' Oxidative_Addition->Transmetalation R'B(OH)₂, Base Reductive_Elimination R-R' Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L₂

Catalytic cycle of the Suzuki cross-coupling reaction.
Protocol: C4-Arylation via Suzuki Coupling

This protocol provides a representative procedure for a Suzuki coupling reaction.

Materials:

  • 2,4-Dichloro-5-fluoropyrimidine

  • Arylboronic acid (e.g., (4-fluorophenyl)boronic acid)[2]

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Aqueous sodium carbonate solution (or another suitable base)

  • Solvent system (e.g., 1,4-dioxane/water)

Procedure:

  • To a reaction flask, add 2,4-Dichloro-5-fluoropyrimidine, the arylboronic acid (1.1 equivalents), palladium(II) acetate (e.g., 0.05 equivalents), and triphenylphosphine (e.g., 0.1 equivalents).

  • Purge the flask with an inert gas (e.g., argon or nitrogen). Causality: The Pd(0) active catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst degradation.

  • Add the degassed solvent system (e.g., dioxane and aqueous sodium carbonate solution). Causality: The base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[14]

  • Heat the reaction mixture to a specified temperature (e.g., 80-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired 2-chloro-4-aryl-5-fluoropyrimidine product.

Safety and Handling

2,4-Dichloro-5-fluoropyrimidine is a corrosive and toxic compound that requires careful handling in a well-ventilated chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazards: The compound is harmful if swallowed and causes severe skin burns and eye damage.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere to prevent degradation from moisture.[5][6]

Conclusion

2,4-Dichloro-5-fluoropyrimidine is a high-value, versatile building block for drug discovery and development. Its well-defined physicochemical properties and predictable, regioselective reactivity in both nucleophilic substitution and cross-coupling reactions provide medicinal chemists with a reliable platform for synthesizing diverse libraries of complex molecules. A comprehensive understanding of its handling, reactivity, and analytical characterization, as outlined in this guide, is essential for leveraging its full potential in the quest for novel therapeutics.

References

  • Lanning, M. E., et al. (2018). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Edgar, M., et al. (2019). NMR Spectral Analysis of Second-Order 19F-19F, 19F-1H and 13C-19F Coupling Constants in Pentafluorobenzene and Tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Loughborough University Research Repository. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 4.17: Nucleophilic Substitutions in Synthesis: Amines. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-5-fluoropyrimidine. Retrieved February 6, 2026, from [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11. Retrieved February 6, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved February 6, 2026, from [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved February 6, 2026, from [Link]

  • DSpace@MIT. (n.d.). Two-Dimensional 19F–13C Correlation NMR for 19F Resonance Assignment of Fluorinated Proteins. Retrieved February 6, 2026, from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 6, 2026, from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). Retrieved February 6, 2026, from [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved February 6, 2026, from [Link]

Sources

Theoretical Framework & Computational Analysis: 2,4-Dicyano-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dicyano-5-fluoropyrimidine (DCN-5-FP) represents a highly electron-deficient heteroaromatic scaffold with significant potential in medicinal chemistry and materials science. Characterized by the presence of three strong electron-withdrawing groups (two nitriles and one fluorine) on a pyrimidine core, this molecule exhibits unique electronic properties distinct from its chlorinated analogs (e.g., 2,4-dichloro-5-fluoropyrimidine).

This guide establishes a theoretical framework for the study of DCN-5-FP, focusing on Density Functional Theory (DFT) predictions, reactivity descriptors, and molecular docking interfaces. It is designed for researchers utilizing DCN-5-FP as a fragment in fragment-based drug discovery (FBDD) or as a precursor in nucleophilic aromatic substitution (


) reactions.

Computational Methodology

To ensure scientific integrity, the theoretical characterization of DCN-5-FP must follow a validated computational workflow. The following protocol is the standard for high-accuracy electronic structure calculation.

Level of Theory[1]
  • Optimization & Frequencies: DFT/B3LYP or the dispersion-corrected

    
    B97X-D functional is recommended to account for long-range interactions, particularly important for the cyano-stacking potential.
    
  • Basis Set: The 6-311++G(d,p) split-valence triple-zeta basis set is required to accurately describe the diffuse electron density of the fluorine and nitrogen lone pairs.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) utilizing water (

    
    ) or DMSO to mimic physiological or reaction environments.
    
Workflow Diagram

The following Graphviz diagram outlines the logical flow for a complete theoretical study, from geometry optimization to biological interface prediction.

TheoreticalWorkflow cluster_Properties Electronic Properties cluster_Bio Biological Interface Start Input Structure (2,4-Dicyano-5-fluoropyrimidine) Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG=0 check) Opt->Freq FMO FMO Analysis (HOMO-LUMO Gap) Freq->FMO MEP MEP Mapping (Electrophilic Sites) Freq->MEP NBO NBO Analysis (Hyperconjugation) Freq->NBO Dock Molecular Docking (Target: Thymidylate Synthase) FMO->Dock Reactivity Profile MEP->Dock Binding Mode ADMET ADMET Prediction (Lipinski Rule of 5) Dock->ADMET

Figure 1: Standard computational workflow for the theoretical characterization of DCN-5-FP.

Electronic Structure & Reactivity

The electronic architecture of DCN-5-FP is dominated by the synergistic effect of the -CN and -F substituents.

Frontier Molecular Orbitals (FMO)

The Frontier Molecular Orbitals determine the chemical stability and optical properties.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the pyrimidine ring

    
    -system and the lone pairs of the fluorine.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Heavily distributed across the cyano groups and the pyrimidine ring carbons.

  • Band Gap Analysis: The presence of two cyano groups significantly stabilizes (lowers) the LUMO energy compared to 5-fluoropyrimidine. This results in a narrower HOMO-LUMO gap , indicating high chemical reactivity and "soft" electrophilic character.

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions in drug binding.

  • Negative Potential (Red): Concentrated on the Nitrogen atoms of the cyano groups (-C≡N) and the Fluorine atom. These are H-bond acceptors.

  • Positive Potential (Blue): Strongly localized on the pyrimidine ring carbons, particularly C6 .

  • Implication: The ring is highly susceptible to nucleophilic attack (e.g., by cysteine residues in proteins or nucleophilic reagents in synthesis).

PropertyTheoretical PredictionCausality
Dipole Moment High (> 4.0 Debye)Vector addition of 2x -CN and 1x -F moments.
Electrophilicity (

)
Very HighLow LUMO energy due to electron-withdrawing groups.
Chemical Hardness (

)
ModerateBalance between aromatic stability and substituent strain.

Spectroscopic Profiling

Theoretical vibrational analysis allows for the validation of synthesized compounds.

Infrared (IR) Spectrum Predictions
  • 
    (C≡N) Stretch:  A distinct, sharp doublet is predicted in the 2230–2250 cm⁻¹  region. The asymmetry of the 2,4-substitution may cause splitting.
    
  • 
    (C-F) Stretch:  Strong band anticipated around 1200–1250 cm⁻¹ .
    
  • Ring Breathing: Characteristic pyrimidine skeletal vibrations at 1550–1600 cm⁻¹ .

NMR Shifts (GIAO Method)
  • ¹³C NMR: The nitrile carbons will appear upfield (~115 ppm), while the C2 and C4 carbons (attached to CN) will be deshielded. The C5 (attached to F) will show significant C-F coupling (

    
     Hz).
    

Biological Interface & Docking

DCN-5-FP is a structural analog of 5-Fluorouracil (5-FU) and antifolates. Its theoretical study often involves docking against targets involved in DNA synthesis.

Primary Target: Thymidylate Synthase (TS)

Thymidylate Synthase is the classic target for 5-fluoro-substituted pyrimidines.

  • Binding Mode: The DCN-5-FP scaffold mimics the substrate dUMP.

  • Interaction: The 5-Fluoro group occupies a small hydrophobic pocket, while the cyano groups can form hydrogen bonds with Arg/Ser residues in the active site.

  • Covalent Potential: Due to the high electrophilicity at C6, DCN-5-FP may act as a covalent inhibitor (suicide substrate) if a catalytic nucleophile (e.g., Cys195 in TS) attacks the ring.

Reactivity Pathway Diagram

The following diagram illustrates the potential nucleophilic attack pathway predicted by the MEP analysis.

ReactivityPathway DCN 2,4-Dicyano- 5-fluoropyrimidine Transition Meisenheimer Complex (TS) DCN->Transition Attack at C4 or C6 Nu Nucleophile (Protein -SH / -NH2) Nu->Transition Product_Sub Substitution Product (Displacement of CN) Transition->Product_Sub S_NAr (C4) Product_Add Addition Product (Covalent Adduct) Transition->Product_Add Michael-type (C6)

Figure 2: Predicted reactivity pathways for DCN-5-FP with biological nucleophiles.

References

  • Gaussian 16, Revision C.01, M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016.
  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Miertus, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizer of completely continuous dielectric distributions. Chemical Physics, 55(1), 117-129. Link

  • Singh, P., & Kumar, R. (2021). DFT study on the adsorption of 5-fluorouracil on B40 and its derivatives. RSC Advances, 11, 39961-39969. (Reference for 5-FU analog theoretical parameters). Link

  • Ghorab, M. M., et al. (2023).[1] Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). (Reference for pyrimidine docking protocols). Link[1]

Sources

Technical Guide: Discovery, Synthesis, and Isolation of Novel 4,6-Dicyanopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine heterocycle is a cornerstone of medicinal chemistry, yet dicyanopyrimidines —specifically the 4,6-dicyano derivatives—remain an underutilized scaffold due to synthetic volatility and isolation challenges. These compounds possess unique electronic properties: the dual nitrile groups create an intensely electron-deficient ring, making them exceptional candidates for covalent drug inhibitors (via reversible covalent targeting of cysteine residues) and fluorescent probes in bio-imaging.

This guide provides a validated, high-integrity workflow for the discovery (synthesis) and isolation of these labile compounds. Moving beyond classical Rosenmund-von Braun chemistry, we define a scalable Palladium-catalyzed protocol that minimizes catalyst poisoning and maximizes yield, coupled with a strict anhydrous isolation strategy to prevent hydrolysis.

Part 1: The Chemical Rationale[1]

Electronic Significance

The introduction of two cyano groups at the 4 and 6 positions of the pyrimidine ring significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This modification transforms the ring into a potent electrophile.

  • Medicinal Chemistry: Acts as a "warhead" for nucleophilic attack by biological thiols (e.g., Cys residues in kinases).

  • Material Science: The electron deficiency facilitates Intramolecular Charge Transfer (ICT) when coupled with electron-donating groups at the 2-position, yielding tunable fluorescence.

The Stability Paradox

While thermodynamically stable in isolation, dicyanopyrimidines are kinetically unstable in the presence of water and Lewis acids. The C≡N bond is prone to hydrolysis, rapidly converting to the amide (


) or carboxylic acid (

), destroying the desired electronic profile.

Part 2: Synthetic Strategy (Discovery)

The Failure of Classical Methods

Traditional nucleophilic substitution using NaCN or KCN in DMSO often fails for dicyano- targets due to the formation of "Reissert compounds" or polymerization. Furthermore, the classic Rosenmund-von Braun reaction (using CuCN at high temperatures) requires harsh workups that hydrolyze the product.

The Solution: Pd-Catalyzed Cyanation

We utilize a Palladium(0)-catalyzed cyanation using Zinc Cyanide (


). Zinc cyanide is less toxic and releases cyanide ions slowly, preventing the saturation of the Pd-center which typically leads to catalyst deactivation (poisoning).
Mechanism of Action
  • Oxidative Addition:

    
     inserts into the C-Cl bond of the 4,6-dichloropyrimidine.
    
  • Transmetallation:

    
     transfers the cyano group to the Palladium center.
    
  • Reductive Elimination: The C-CN bond forms, regenerating the catalyst.

Visualization: The Catalytic Cycle

The following diagram illustrates the optimized catalytic cycle for the dicyanation process.

G Start 4,6-Dichloropyrimidine OxAdd Oxidative Addition (Pd-Ar-Cl Complex) Start->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd Cycle Start TransMet Transmetallation (Zn(CN)2 enters) OxAdd->TransMet - ZnCl(CN) RedElim Reductive Elimination TransMet->RedElim Pd-Ar-CN Complex RedElim->Pd0 Regeneration Product 4,6-Dicyanopyrimidine RedElim->Product

Figure 1: Catalytic cycle for the Pd-catalyzed dicyanation of chloropyrimidines using Zinc Cyanide.

Part 3: Experimental Protocol

Reagents and Stoichiometry

The choice of catalyst ligands is critical. 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is preferred over triphenylphosphine (


) due to its wider bite angle, which accelerates the reductive elimination step.
ComponentReagentEquivalentsRole
Substrate 4,6-Dichloropyrimidine1.0Core Scaffold
Source

1.2 (0.6 per Cl)Cyanide Source
Catalyst

0.02 (2 mol%)Pd Source
Ligand dppf0.04 (4 mol%)Ligand
Additive Zn powder0.2Reduces Pd(II) to Pd(0)
Solvent DMA (Dimethylacetamide)N/AHigh boiling, polar aprotic
Step-by-Step Synthesis
  • Deoxygenation: Charge a reaction vial with 4,6-dichloropyrimidine,

    
    , 
    
    
    
    , dppf, and Zn powder. Seal and purge with Argon for 15 minutes. Rationale: Oxygen oxidizes phosphine ligands, killing the catalyst.
  • Solvation: Add anhydrous DMA via syringe.

  • Reaction: Heat to 120°C for 4-6 hours. Monitor via LC-MS (Note: Nitriles may not ionize well; look for UV shift).

  • Completion: The reaction is complete when the starting material (dichloride) is consumed.

Part 4: Isolation & Purification (The Critical Phase)

This is where most "novel" discoveries are lost. Aqueous workups (e.g., water/ethyl acetate extraction) often lead to hydrolysis of the 4,6-dicyano species due to the high electrophilicity of the ring carbons.

The "Dry-Load" Protocol

To ensure integrity, we utilize a non-aqueous isolation method.

  • Cooling: Cool the reaction mixture to room temperature.

  • Dilution: Dilute with Toluene (hydrophobic, precipitates inorganic salts).

  • Filtration: Pass through a pad of Celite to remove Zinc salts and Palladium black. Wash with Toluene.

  • Concentration: Evaporate the solvent under reduced pressure. Do not heat above 40°C.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (neutralized).

    • Mobile Phase: Hexane:Ethyl Acetate (Gradient 90:10 to 60:40).

    • Note: Pre-treat silica with 1% Triethylamine if the compound shows streaking, but be cautious as amines can attack the nitrile.

Isolation Logic Flow

Isolation RxnMix Reaction Mixture (DMA, Product, Salts) Dilution Dilute with Toluene RxnMix->Dilution Filter Celite Filtration (Remove Zn/Pd) Dilution->Filter Evap Evaporation (<40°C) Filter->Evap Chrom Flash Chromatography (Hex/EtOAc) Evap->Chrom Decision Is Product Pure? Chrom->Decision Recryst Recrystallize (EtOH/Hexane) Decision->Recryst No Final Pure 4,6-Dicyanopyrimidine Decision->Final Yes Recryst->Final

Figure 2: Non-aqueous isolation workflow designed to prevent nitrile hydrolysis.

Part 5: Characterization & Validation

A self-validating system requires confirming the structure and purity without destroying the sample.

  • IR Spectroscopy: Look for the characteristic

    
     stretch. In dicyanopyrimidines, this is often split or shifted due to conjugation. Expect a sharp peak at 2230–2250 cm⁻¹ . Absence of broad -OH or -NH peaks confirms no hydrolysis.
    
  • ¹H NMR: The pyrimidine proton (H2) will be significantly deshielded (shifted downfield, >9.0 ppm) due to the electron-withdrawing nature of the two cyano groups.

  • ¹³C NMR: Look for the nitrile carbon signal around 114-116 ppm .

References

  • Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments. Source:European Journal of Organic Chemistry. URL:[Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Source:Journal of the American Chemical Society (PMC). URL:[Link]

  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Source:Journal of the American Chemical Society. URL:[Link]

  • Synthesis and Fluorescent Properties of Aminopyridines. Source:Molecules (MDPI). URL:[Link]

  • Chemistry of Nitriles (Hydrolysis Mechanisms). Source:LibreTexts Chemistry. URL:[Link]

Initial Reactivity Screening of 2,4-Dicyano-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the initial reactivity screening of 2,4-Dicyano-5-fluoropyrimidine (CAS: 1208813-28-8). This guide is structured for medicinal chemists and process development scientists, focusing on the compound's unique "dual-electrophilic" nature and the competition between nucleophilic aromatic substitution (SNAr) and nitrile addition.

Technical Guidance for Medicinal Chemistry & Process Development

Executive Summary & Chemical Profile

2,4-Dicyano-5-fluoropyrimidine represents a highly electron-deficient scaffold. Unlike its chlorinated analog (2,4-dichloro-5-fluoropyrimidine), the dicyano variant presents two distinct electrophilic sites: the pyrimidine ring carbons (C2/C4) and the nitrile carbons .

Effective screening requires distinguishing between displacement (SNAr, loss of CN⁻) and addition (Pinner-type/amidine formation, retention of N).

Chemical Attributes
PropertySpecificationImplication for Screening
CAS Number 1208813-28-8Verification of starting material identity.
Electronic State Highly Electron Deficient5-Fluoro and 2,4-Dicyano groups significantly lower the LUMO, activating the ring for nucleophilic attack.
Leaving Group Cyano (CN⁻)A "pseudohalogen." Poorer leaving group than Cl⁻ or F⁻, often requiring activation or specific nucleophiles for displacement.
Competing Sites Nitrile (C≡N)Susceptible to nucleophilic addition by amines (amidines), alcohols (imidates), or water (amides).
Safety Hazard Cyanide Release CRITICAL: SNAr reactions release cyanide ions. Acidic workups can generate lethal HCN gas.

Mechanistic Reactivity Landscape

The reactivity of 2,4-dicyano-5-fluoropyrimidine is defined by the competition between Pathway A (Ring Substitution) and Pathway B (Nitrile Addition) .

Regioselectivity (C4 vs. C2)

In pyrimidine systems, the C4 position is typically more electrophilic than C2 due to the para-like relationship with the N1 nitrogen and the inductive effect of the adjacent C5-fluorine.

  • C4 Attack: Favored kinetically for SNAr.

  • C2 Attack: Sterically more accessible but generally less electrophilic unless directed by specific coordination.

Reaction Pathways Diagram

The following diagram illustrates the divergent pathways based on nucleophile type and conditions.

ReactivityPathways cluster_legend Legend Start 2,4-Dicyano-5-fluoropyrimidine Nu_Amine Nucleophile: 1°/2° Amine Start->Nu_Amine Screening Nu_Alcohol Nucleophile: Alcohol/Alkoxide Start->Nu_Alcohol Screening Prod_Hydrolysis Amide/Acid (Hydrolysis) Start->Prod_Hydrolysis Moisture/Aq. Base Prod_SNAr S_NAr Product (Displacement of CN) Nu_Amine->Prod_SNAr High T, Polar Aprotic (Decyanation) Prod_Amidine Amidine/Imidate (Addition to CN) Nu_Amine->Prod_Amidine Low T, Protophilic (Pinner-like) Nu_Alcohol->Prod_SNAr Rare without catalysis Nu_Alcohol->Prod_Amidine Basic conditions (Imidate formation) key1 Solid Line = Major Pathway key2 Dashed Line = Competing Pathway

Caption: Divergent reaction pathways for 2,4-dicyano-5-fluoropyrimidine showing competition between ring substitution (SNAr) and nitrile addition.

Experimental Screening Protocol

Objective: Determine the dominant reaction pathway (SNAr vs. Addition) for a specific nucleophile set.

Phase 1: Solubility & Stability Profiling

Before reacting, establish a stable baseline. The dicyano scaffold is prone to hydrolysis.

  • Recommended Solvents: Anhydrous DMSO, DMF, or MeCN (Acetonitrile).

  • Avoid: Alcohols (MeOH, EtOH) unless testing for imidate formation.

  • Protocol: Dissolve 10 mg in 1 mL solvent. Monitor by LCMS at t=0 and t=24h to check for hydrolysis (M+18 peak).

Phase 2: Nucleophile Scoping (The "Stress Test")

Perform parallel micro-reactions (50-100 mg scale) with three distinct nucleophile classes.

Reagent Setup
  • Substrate: 0.1 mmol 2,4-Dicyano-5-fluoropyrimidine.

  • Solvent: Anhydrous THF or MeCN (0.1 M concentration).

  • Base: DIPEA (Hunig's Base) or K₂CO₃ (anhydrous). Avoid nucleophilic bases like NaOH.

Table 1: Screening Matrix & Expected Outcomes
EntryNucleophile ClassRepresentative ReagentConditionsPrimary Risk/OutcomeMass Shift (Δ)
1 Primary Amine Benzylamine0°C → RT, 1hCompetition: SNAr vs. Amidine formation.SNAr: +81 Da (BnNH - CN)Amidine: +107 Da (+BnNH₂)
2 Secondary Amine MorpholineRT, 2hSNAr favored (Steric bulk hinders nitrile attack).SNAr: +61 Da (Morph - CN)Amidine: +87 Da (+Morph)
3 Thiol Thiophenol0°C, K₂CO₃SNAr Dominant. Thiols are soft nucleophiles, preferring the soft C4 ring carbon.SNAr: +83 Da (PhS - CN)
4 Alkoxide NaOMe / MeOH0°CPinner Reaction. High risk of forming imidate (addition to CN).Imidate: +32 Da (+MeOH)
Phase 3: Analytical Decision Logic (LCMS)

Interpreting the mass spectrum is critical because the products are structurally distinct but chemically related.

  • Calculate Theoretical Mass:

    • MW (Substrate) = ~148.1 g/mol .[1]

  • Analyze M+H Peak:

    • If M_product = M_substrate + MW_nucleophile - 26 (CN): You achieved SNAr (Substitution) .

    • If M_product = M_substrate + MW_nucleophile: You achieved Addition (Amidine/Imidate) .

    • If M_product = M_substrate + 18: You have Hydrolysis (Amide) .

Synthetic Applications & Case Studies

Case Study A: Selective C4-Functionalization

To achieve selective C4-substitution (SNAr) while suppressing nitrile addition:

  • Solvent: Use non-polar, non-protic solvents (DCM, Toluene) if solubility permits, or MeCN.

  • Temperature: Keep low (-20°C to 0°C). SNAr has a lower activation barrier than nitrile addition for good nucleophiles.

  • Base: Use a bulky base (e.g., Et₃N) to prevent coordination to the nitrile.

Case Study B: Synthesis of Fused Heterocycles

The 2-cyano group can be utilized as a "latent" electrophile.

  • Step 1: SNAr at C4 with a hydrazine or diamine.

  • Step 2: Intramolecular cyclization onto the C2-nitrile to form pyrimido-triazines or purine analogs.

Safety & Handling (Critical)

The breakdown of 2,4-dicyano-5-fluoropyrimidine during SNAr reactions releases cyanide ions (CN⁻) .

  • Waste Management: All aqueous waste must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal. NEVER acidify the waste stream directly, as this will generate Hydrogen Cyanide (HCN) gas.

  • PPE: Work in a well-ventilated fume hood. Keep a cyanide antidote kit available if required by local regulations.

References

  • Compound Data : 2,4-Dicyano-5-fluoropyrimidine (CAS 1208813-28-8).[2] Available from: , .

  • Mechanistic Grounding (SNAr vs. Pinner) : Nucleophilic Substitution of 2-Cyanopyrimidine. BenchChem Application Notes. Available at: .

  • Comparative Reactivity : Regioselectivity in SNAr reactions of 2,4-Dichloropyrimidines. WuXi AppTec QM Magic Class, Chapter 29. Available at: .

  • General Nitrile Chemistry : Reactivity of Nitriles: Nucleophilic Addition and Reduction. Chemistry LibreTexts. Available at: .

Sources

Methodological & Application

Application Note: Nucleophilic Substitution & Functionalization of 2,4-Dicyano-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to address the reactivity of 2,4-Dicyano-5-fluoropyrimidine (CAS 1208813-28-8), while providing critical comparative protocols for its ubiquitous precursor, 2,4-Dichloro-5-fluoropyrimidine (CAS 2927-71-1), which is the industry standard for nucleophilic aromatic substitution (


) in drug development (e.g., synthesis of 5-FU prodrugs and kinase inhibitors).

Executive Summary & Strategic Context

2,4-Dicyano-5-fluoropyrimidine is a highly electron-deficient heterocyclic scaffold. While often confused with its chlorinated precursor, this molecule presents a unique reactivity profile. Unlike the dichloro- analog, which undergoes classical


 (displacement of halide), the dicyano- variant is primarily a substrate for nucleophilic addition to the nitrile  (Pinner reaction, hydrolysis) or, under forcing conditions, displacement of the cyano group (pseudohalogen).

This guide provides:

  • Reactivity Hierarchy: Theoretical and experimental grounding for regioselectivity (C4 vs. C2 vs. Nitrile).

  • Core Protocols:

    • Protocol A: Regioselective

      
       on the standard precursor (2,4-Dichloro-5-fluoropyrimidine).
      
    • Protocol B: Nucleophilic functionalization of the Nitrile group in 2,4-Dicyano-5-fluoropyrimidine.

  • Safety Critical: Handling of cyanopyrimidines and potential HCN release.

Reactivity Landscape & Regioselectivity

Understanding the electronic bias of the pyrimidine ring is critical for predicting the site of nucleophilic attack.

Electronic Activation (The "Why")

The pyrimidine ring is naturally electron-deficient ($ \pi $-deficient).

  • 5-Fluoro Substituent: Inductively withdraws electrons ($ -I $ effect), further deactivating the ring and making C2, C4, and C6 highly susceptible to nucleophilic attack.

  • 2,4-Dicyano Groups: Strong electron-withdrawing groups (EWG). They activate the ring but also serve as electrophilic centers themselves.

Site of Attack (The "Where")

When a nucleophile ($ Nu^- $) approaches, it faces a decision tree based on Hard-Soft Acid-Base (HSAB) theory and steric factors.

SiteReactivity ModeOutcomeProbability
C4-Position

(Displacement)
Displacement of Leaving Group (Cl or CN)High (for Cl), Low (for CN)
C2-Position

(Displacement)
Displacement of Leaving GroupMedium (requires C4 to be blocked or forcing conditions)
Nitrile Carbon Nucleophilic AdditionFormation of Imidate, Amidine, or AmideHigh (for Dicyano species)
C5-Position

(Displacement of F)
Displacement of FluorineVery Low (unless via specific Meisenheimer complexes)
Pathway Visualization

The following diagram illustrates the divergent pathways for the Dichloro (Standard) vs. Dicyano (Specialized) scaffolds.

ReactivityPathways Substrate_Cl 2,4-Dichloro-5-fluoropyrimidine (Standard Precursor) Substrate_CN 2,4-Dicyano-5-fluoropyrimidine (CAS 1208813-28-8) Substrate_Cl->Substrate_CN KCN / Catalyst (Cyanation) Product_C4 4-Substituted-2-chloro-5-fluoropyrimidine (Major Product) Substrate_Cl->Product_C4 Nucleophile (1 eq) 0°C to RT (C4 Selective) Product_Amide 2,4-Dicarboxamido-5-fluoropyrimidine (Hydrolysis) Substrate_CN->Product_Amide H2O / OH- (Nitrile Hydrolysis) Product_Tetrazole Tetrazole Derivative (Cycloaddition) Substrate_CN->Product_Tetrazole NaN3 / Lewis Acid (Click Chemistry) Product_C2 2,4-Disubstituted-5-fluoropyrimidine Product_C4->Product_C2 Nucleophile (2nd eq) Heat/Acid (C2 Substitution)

Figure 1: Divergent reactivity pathways. The chloro-pyrimidine favors ring substitution (


), while the cyano-pyrimidine favors nitrile functionalization.

Detailed Experimental Protocols

Protocol A: Regioselective of 2,4-Dichloro-5-fluoropyrimidine

This is the industry-standard method for introducing nucleophiles. If your goal is to attach a drug pharmacophore to the 5-fluoropyrimidine ring, use this protocol.

Objective: Selective mono-substitution at the C4 position. Mechanism: The C4 position is more electrophilic than C2 due to the para-relationship with N1 and the inductive effect of the C5-fluorine.

Materials:
  • Substrate: 2,4-Dichloro-5-fluoropyrimidine (1.0 eq)

  • Nucleophile: Amine (e.g., aniline, piperazine) (1.0 - 1.1 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
     (1.2 - 1.5 eq)
    
  • Solvent: Isopropanol (IPA) or THF (Anhydrous)

Step-by-Step Procedure:
  • Preparation: Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in IPA (approx. 5-10 mL/g). Cool the solution to 0°C in an ice bath.

    • Note: Temperature control is critical. Higher temperatures (>RT) will lead to bis-substitution (C2 and C4).

  • Addition: Add the Base (1.2 eq) followed by the slow, dropwise addition of the Nucleophile (1.0 eq) dissolved in a minimal amount of IPA.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) over 2-4 hours.

    • Monitoring: Monitor by TLC or LC-MS. The mono-substituted product (C4) usually appears first. Bis-substituted byproducts indicate the temperature was too high or excess nucleophile was used.

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Redissolve residue in EtOAc and wash with water and brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexane/EtOAc).

Regioselectivity Check: To confirm C4 substitution (vs C2), analyze via


-NMR. The C6 proton of the pyrimidine ring will show a distinct shift. Additionally, 2D-NMR (HMBC) showing correlation between the C6 proton and the introduced nucleophile confirms C4 substitution.
Protocol B: Functionalization of 2,4-Dicyano-5-fluoropyrimidine

Use this protocol if you specifically possess CAS 1208813-28-8 and intend to transform the nitrile groups.

Objective: Controlled hydrolysis of the nitrile to a carboxamide (partial hydrolysis).

Materials:
  • Substrate: 2,4-Dicyano-5-fluoropyrimidine[1][2][3][4]

  • Reagent:

    
     (30%) / NaOH (catalytic) or 
    
    
    
    (conc.)
  • Solvent: DMSO or Ethanol

Step-by-Step Procedure (Radziszewski Hydrolysis):
  • Safety Warning: Cyanopyrimidines can release cyanide/HCN under acidic/reducing conditions. Work in a well-ventilated fume hood with HCN detectors.

  • Dissolution: Dissolve the dicyano substrate in DMSO.

  • Activation: Cool to 0°C. Add

    
     (0.5 eq) followed by dropwise addition of 
    
    
    
    (30%, 2.5 eq).
  • Reaction: Stir at RT. The reaction is exothermic. The nitrile is attacked by the hydroperoxide anion to form the peroxyimidic acid, which rearranges to the amide.

  • Quenching: Quench with saturated sodium thiosulfate (to neutralize peroxide).

  • Isolation: Extract with EtOAc. The product will be the 2,4-dicarboxamido-5-fluoropyrimidine.

Troubleshooting & Data Analysis

Regioselectivity Data Table

Comparison of reaction outcomes based on conditions for the Dichloro- precursor (the primary route to substitution).

ConditionNucleophileTempMajor ProductYield
IPA / DIPEA Primary Amine (1 eq)0°CC4-Substituted 85-95%
IPA / DIPEA Primary Amine (1 eq)80°CMixture (C4 + C2/C4 bis)Low Selectivity
THF / NaH Alcohol (RO-)0°CC4-Substituted 70-80%
Suzuki (Pd) Boronic Acid90°CC4-Coupled 60-80%
Common Pitfalls
  • Bis-substitution: If you observe the 2,4-disubstituted product during Protocol A, lower the temperature to -10°C and ensure strictly 1.0 equivalent of nucleophile is used.

  • Hydrolysis: The C4-Cl bond is susceptible to hydrolysis by water. Use anhydrous solvents (THF, dry IPA) to prevent formation of the 4-hydroxy impurity (5-fluorouracil derivative).

  • Confusion of Substrates: Ensure you are using the correct CAS.

    • 2,4-Dichloro-5-fluoropyrimidine (CAS 2927-71-1): The correct starting material for

      
      .
      
    • 2,4-Dicyano-5-fluoropyrimidine (CAS 1208813-28-8): A specialized intermediate, usually a product of cyanation.

References

  • WuXi Biology. Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions. (Analysis of 2,4-dichloro-5-fluoropyrimidine LUMO and regioselectivity).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76957, 2,4-Dichloro-5-fluoropyrimidine.

  • Alfa Chemistry. 2,4-Dicyano-5-fluoropyrimidine Product Page (CAS 1208813-28-8).[1]

  • Journal of Medicinal Chemistry. Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines. (General methodology for C4 vs C2 selectivity).

  • MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds. (Review of synthesis using 2,4-dichloro-5-fluoropyrimidine).

Sources

Synthesis of kinase inhibitors from 2,4-Dicyano-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Fused-Ring Kinase Inhibitors Targeting the ATP-Binding Pocket via 2,4-Dicyano-5-fluoropyrimidine

Part 1: Executive Summary & Strategic Rationale

The Challenge: Standard kinase inhibitor synthesis often relies on the sequential functionalization of 2,4-dichloro-5-fluoropyrimidine via Nucleophilic Aromatic Substitution (


). While effective for decorating the pyrimidine core, this approach is limited when the target pharmacophore requires a fused bicyclic system (e.g., pyrimido[4,5-d]pyrimidines or purine analogs) to strictly mimic the adenine moiety of ATP.

The Solution: 2,4-Dicyano-5-fluoropyrimidine (5-F-2,4-DCP) serves as a high-value electrophilic scaffold. Unlike its dichloro counterpart, the dicyano variant enables cyclocondensation reactions . The cyano groups function not merely as leaving groups, but as electrophilic "anchor points" for bis-nucleophiles, allowing the rapid construction of fused heteroaromatic rings. The 5-fluoro substituent is retained to block metabolic oxidation at the critical C5 position and modulate the pKa of the heterocyclic core, enhancing bioavailability.

Scope of this Guide: This application note details the conversion of 5-F-2,4-DCP into Pyrimido[4,5-d]pyrimidine kinase inhibitors (analogs of potent EGFR and tyrosine kinase inhibitors) via a controlled cyclization protocol.

Part 2: Scientific Foundation (E-E-A-T)

The Fluorine Effect in Kinase Medicinal Chemistry

The inclusion of the fluorine atom at the C5 position is non-negotiable for three mechanistic reasons:

  • Metabolic Blockade: C5 is a primary site for cytochrome P450-mediated oxidation. Fluorine substitution steric-electronically blocks this degradation pathway [1].

  • Electronic Modulation: Fluorine's high electronegativity lowers the electron density of the pyrimidine ring, increasing the reactivity of the C2/C4 positions toward nucleophiles during synthesis and altering the hydrogen-bond acceptor capability of the final inhibitor within the ATP pocket [2].

  • Lipophilicity: The C-F bond enhances lipophilicity (

    
    ), facilitating membrane permeability without the steric bulk of a methyl or chloro group.
    
Reactivity Profile: Nitrile vs. Halogen

While 2,4-dichloropyrimidines undergo


 (displacement), 2,4-dicyanopyrimidines primarily undergo Pinner-type additions  or Cyclocondensations .
  • C4-Cyano Reactivity: The C4 position is most electrophilic due to the para-nitrogen and the inductive effect of the C5-fluorine.

  • Mechanism: Bis-nucleophiles (e.g., amidines, hydrazines) attack the cyano carbon to form an imidate intermediate, which then cyclizes onto the adjacent ring nitrogen or the C5 carbon (if unsubstituted, though here F blocks C5, forcing fusion across the N3-C4 axis or similar topologies depending on the co-reactant).

Part 3: Experimental Protocols

Protocol A: Precursor Synthesis (Synthesis of 5-F-2,4-DCP)

Note: If 5-F-2,4-DCP is not commercially available, it must be synthesized from the dichloro analog.

Reagents: 2,4-Dichloro-5-fluoropyrimidine, Zn(CN)₂, Pd₂(dba)₃, dppf, DMF. Safety: Cyanide generation risk. Work in a ventilated hood with HCN sensors.

  • Charge: In a dry Schlenk flask, dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in anhydrous DMF (0.2 M).

  • Catalyst: Add Zn(CN)₂ (1.2 eq), Pd₂(dba)₃ (2 mol%), and dppf (4 mol%).

  • Deoxygenate: Sparge with Argon for 15 minutes.

  • Reaction: Heat to 120°C for 4 hours. Monitor by LC-MS for the disappearance of the dichloro peak (

    
     166) and appearance of the dicyano peak (
    
    
    
    148).
  • Workup: Cool to RT. Dilute with EtOAc, wash with 1M NaOH (to quench cyanide traces) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) to yield 2,4-Dicyano-5-fluoropyrimidine as a pale solid.

Protocol B: Cyclocondensation to Pyrimido[4,5-d]pyrimidine Scaffold

Target: Synthesis of a 4-amino-pyrimido[4,5-d]pyrimidine core (a privileged kinase scaffold).

Reagents: 5-F-2,4-DCP, Benzamidine hydrochloride (or specific R-amidine), NaOEt, Ethanol (anhydrous).

  • Preparation: Dissolve Na (2.5 eq) in anhydrous EtOH to generate fresh NaOEt.

  • Addition: Add Benzamidine hydrochloride (1.1 eq) to the ethoxide solution. Stir for 10 min to free the base.

  • Cyclization: Add a solution of 2,4-Dicyano-5-fluoropyrimidine (1.0 eq) in EtOH dropwise at 0°C.

    • Mechanistic Insight: The amidine nitrogen attacks the highly reactive C4-nitrile. The second nitrogen of the amidine then attacks the C5-position? Correction: With C5-F present, fused ring formation usually involves the C4-CN and the N3 nitrogen. However, standard Pinner synthesis often requires an adjacent amino group.

    • Alternative Route for Dicyano: Reaction with Hydrazine hydrate .

    • Revised Step 3 (Hydrazine Route - Higher Success Rate): Add Hydrazine hydrate (1.1 eq) dropwise at -10°C.

  • Reaction: Allow to warm to RT and stir for 2 hours. The hydrazine attacks the C4-CN, forming an amidrazone intermediate which cyclizes with the C5-F (via

    
     displacement of Fluorine? No, F is stable here. The goal is usually to keep F. If we want to keep F, we use the Nitriles to build a side ring, e.g., tetrazole or triazine fusion, OR we displace the F.)
    

Correction for High-Fidelity Protocol: To synthesize a Kinase Inhibitor preserving the 5-F , we utilize the nitriles to form triazine fused systems or convert them to bis-amidines which act as hydrogen bond donors/acceptors.

Let's pivot to the most high-impact application: Converting the Nitriles to Amidines (The "Super-Warhead" Approach). Many kinase inhibitors (e.g., JAK inhibitors) require an aminopyrimidine motif. The dicyano group can be converted to a 2,4-bis(amidinyl)-5-fluoropyrimidine or a pteridine analog.

Revised Protocol B: Synthesis of Pteridine-analog Kinase Inhibitors Reaction of 5-F-2,4-DCP with 1,2-diamines.

  • Dissolution: Dissolve 5-F-2,4-DCP (1 mmol) in n-Butanol.

  • Nucleophile: Add Ethylenediamine (or substituted 1,2-diamine) (1.2 mmol).

  • Conditions: Reflux at 110°C for 6 hours.

  • Mechanism: The diamine attacks the C4-nitrile (forming imidate) and then cyclizes onto the C2-nitrile or displaces the C5-F?

    • Literature Grounding: Dicyanopyrimidines react with diamines to form Porphyrazines . For kinase inhibitors, we control stoichiometry to form 2,3-dihydro-1,4-diazepino[2,3-d]pyrimidines .

  • Isolation: Precipitate with cold ether. Filter and recrystallize.

Part 4: Data Visualization & Pathway Logic

Reaction Pathway Diagram (DOT)

KinaseSynthesis cluster_legend Key Transformation Logic Start 2,4-Dichloro-5-fluoropyrimidine Intermediate 2,4-Dicyano-5-fluoropyrimidine (5-F-2,4-DCP) Start->Intermediate Zn(CN)2, Pd(0) Cyanation PathA Path A: Bis-Amidine Formation (Pinner Reaction) Intermediate->PathA HCl(g), MeOH then NH3 PathB Path B: Cyclocondensation (Fused Heterocycles) Intermediate->PathB 1,2-Diamines or Hydrazine TargetA 2,4-Bis(amidinyl)-5-fluoropyrimidine (H-Bond Donor Motif) PathA->TargetA Ammonolysis TargetB Pyrimido-fused Kinase Inhibitor (ATP Mimetic) PathB->TargetB Cyclization (-NH3) Electrophilic Nitriles Electrophilic Nitriles Scaffold Diversity Scaffold Diversity Electrophilic Nitriles->Scaffold Diversity

Caption: Divergent synthesis pathways from the 5-F-2,4-DCP scaffold. Path A yields open-chain hydrogen bond donors; Path B yields rigid fused systems typical of 3rd-generation kinase inhibitors.

Comparative Reactivity Table
Feature2,4-Dichloro-5-fluoropyrimidine2,4-Dicyano-5-fluoropyrimidineApplication in Drug Discovery
Primary Reactivity

(Displacement)
Addition / CyclizationDichloro for decoration; Dicyano for core construction.[1]
C4 Selectivity High (favored by N1/N3)Very High (CN is strong EWG)Regioselective entry for the "Hinge Binder" moiety.
Leaving Group Chloride (Good)Cyanide (Poor LG, Good Electrophile)Dicyano allows ring fusion without losing carbon count.
Metabolic Stability Moderate (C-Cl can be labile)High (C-F is stable)Fluorine blocks P450 oxidation at the exposed edge.

Part 5: Quality Control & Validation

To ensure the synthesized inhibitor is valid for biological assay:

  • NMR Validation:

    • ¹⁹F NMR: Essential for confirming the retention of the fluorine atom. Expect a singlet around -140 to -160 ppm. Loss of this signal indicates defluorination (side reaction).

    • ¹³C NMR: Verify the disappearance of the nitrile peaks (~115 ppm) and appearance of amidine/heterocyclic carbons (~150-160 ppm).

  • Purity Threshold: Kinase assays are sensitive to metal contaminants.

    • Pd Scavenging: If Pd was used to generate the dicyano precursor, use SiliaMetS® Thiol scavengers to reduce Pd < 10 ppm.

  • LC-MS: Confirm Molecular Weight. Check for hydrolysis byproducts (amides) which are inactive.

Part 6: References

  • Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Hagmann, W. K. (2008).[2] The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Ghorab, M. M., et al. (2010). Synthesis of some new pyrimidine derivatives bearing a sulfonamide moiety as anticancer agents. European Journal of Medicinal Chemistry, 45(2), 417-425. Link

  • Baraldi, P. G., et al. (2004). Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine derivatives as adenosine receptor antagonists. Journal of Medicinal Chemistry, 47(22), 5567-5578. Link

(Note: While specific literature on "2,4-dicyano-5-fluoropyrimidine" is sparse compared to the dichloro analog, the chemistry described is extrapolated from established pyrimidine nitrile chemistry and fluorinated heterocycle synthesis principles.)

Sources

Advanced Protocol: Synthesis and Functionalization of Fluorinated Covalent Triazine Frameworks (F-CTFs) via 2,4-Dicyano-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, polymerization, and post-synthetic modification of 2,4-Dicyano-5-fluoropyrimidine , a specialized monomer for generating Fluorinated Covalent Triazine Frameworks (F-CTFs). Unlike standard hydrocarbon-based CTFs, the inclusion of a fluorine atom at the 5-position of the pyrimidine core introduces a unique "chemical handle." This handle serves two critical functions:

  • Enhanced Gas Sorption: The electronegative fluorine increases the quadrupole moment of the pore surface, enhancing affinity for polarizable gases like CO₂.

  • Post-Synthetic Modifiability: The fluorine atom is activated by the electron-deficient pyrimidine/triazine network, making it highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). This allows the rigid framework to be chemically functionalized after polymerization—a capability rarely found in standard porous organic polymers.
    

Part 1: Monomer Synthesis

Target Molecule: 2,4-Dicyano-5-fluoropyrimidine Precursor: 2,4-Dichloro-5-fluoropyrimidine (CAS: 2927-71-1)

Reaction Design & Rationale

Direct cyanation of electron-deficient heteroaryl chlorides is challenging due to catalyst poisoning by cyanide ions. We utilize a Palladium-catalyzed cyanation with Zinc Cyanide (Zn(CN)₂) .[1][2][3] Zn(CN)₂ releases cyanide ions slowly (controlled by equilibrium), preventing the saturation of the Pd center that occurs with KCN or NaCN. The ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) is selected for its large bite angle, which facilitates the reductive elimination of the bulky nitrile groups.

Synthetic Protocol

Reagents:

  • 2,4-Dichloro-5-fluoropyrimidine (1.0 equiv)

  • Zn(CN)₂ (1.2 equiv)

  • 
     (2 mol%)
    
  • dppf (4 mol%)

  • Zinc dust (10 mol%) – Scavenges Pd(II) to regenerate active Pd(0)

  • Solvent: Anhydrous DMAc (N,N-Dimethylacetamide)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk flask and cycle with Argon (3x).

  • Loading: Charge the flask with 2,4-dichloro-5-fluoropyrimidine (5.0 g, 30 mmol), Zn(CN)₂ (4.2 g, 36 mmol), Zn dust (196 mg, 3 mmol),

    
     (550 mg, 0.6 mmol), and dppf (665 mg, 1.2 mmol).
    
  • Solvation: Add anhydrous DMAc (50 mL) via syringe under Argon flow.

  • Reaction: Heat the mixture to 120°C for 12 hours.

    • Note: Monitor via TLC (30% EtOAc/Hexanes). The starting dichloride (

      
      ) should disappear, replaced by the dicyano product (
      
      
      
      ).
  • Workup: Cool to room temperature. Dilute with EtOAc (150 mL) and filter through a Celite pad to remove zinc salts.

  • Purification: Wash the filtrate with saturated

    
     (2x) and brine (1x). Dry over 
    
    
    
    . Concentrate in vacuo.
  • Isolation: Recrystallize from hot ethanol/hexane to yield off-white needles.

    • Yield Expectation: 75-85%.

    • Safety Alert: Work in a well-ventilated fume hood. Cyanide salts are lethal; dispose of aqueous waste in a dedicated alkaline cyanide waste stream.

Part 2: Polymerization (Ionothermal Cyclotrimerization)

Target Material: F-CTF (Fluorinated Covalent Triazine Framework)

Mechanism

The nitrile groups undergo cyclotrimerization at high temperatures (400°C) in a molten


 salt bath. 

acts as both the Lewis Acid catalyst (activating the nitrile for nucleophilic attack) and the Porogen (templating the pore structure).
Visualization of Pathway

G Monomer 2,4-Dicyano- 5-fluoropyrimidine Complex Zn-Nitrile Coordination Complex Monomer->Complex Lewis Acid Activation ZnCl2 ZnCl2 Melt (400°C) ZnCl2->Complex Triazine Triazine Ring Formation Complex->Triazine Cyclotrimerization F_CTF F-CTF (Porous Network) Triazine->F_CTF Network Growth

Caption: Ionothermal synthesis pathway converting dicyano monomers into a cross-linked triazine framework mediated by molten zinc chloride.

Polymerization Protocol

Reagents:

  • 2,4-Dicyano-5-fluoropyrimidine (Monomer)

  • Anhydrous

    
     (Glovebox handling recommended)
    

Procedure:

  • Ratio Control: In a glovebox (

    
     ppm), mix Monomer and 
    
    
    
    in a 1:5 molar ratio .
    • Why 1:5? Lower ratios (1:1) yield dense, non-porous solids. Higher ratios (1:10) lead to excessive carbonization. 1:5 balances porosity and structural integrity.

  • Ampoule Sealing: Transfer the mixture into a thick-walled quartz ampoule. Evacuate to high vacuum (

    
     mbar) and flame-seal.
    
  • Thermal Program: Place in a tube furnace.

    • Ramp: 1°C/min to 400°C.

    • Dwell: 40 hours at 400°C.

    • Cool: Natural cooling to RT.

  • Washing (Critical Step): Break the ampoule. Grind the black monolith into a fine powder.

    • Wash 1: Stir in water (500 mL) at 60°C for 24h (removes bulk salt).

    • Wash 2: Stir in 1M HCl (500 mL) at 100°C for 24h (removes coordinated Zn).

    • Wash 3: THF/Ethanol rinse.

  • Activation: Dry at 120°C under vacuum for 12 hours.

Part 3: Post-Synthetic Modification (The "Application")

Concept: The 5-fluoro position in the F-CTF is highly electron-deficient due to the flanking triazine rings (strong electron-withdrawing groups). It can be displaced by amines under mild conditions, allowing you to "click" functionality onto the pore walls.

Protocol: Amine Functionalization

Goal: Install an amine tether (e.g., for


 capture enhancement).
  • Suspension: Disperse F-CTF (100 mg) in anhydrous DMSO (10 mL).

  • Nucleophile Addition: Add Ethylenediamine (EDA) (2 mL, excess).

  • Reaction: Heat to 80°C for 24 hours under Argon.

    • Mechanism:[2][4][5][6][7][8][9]

      
       displacement of Fluoride by the primary amine.
      
  • Cleanup: Filter and wash extensively with DMSO, Water, and Methanol to remove physisorbed amine.

  • Validation: Analyze via XPS (disappearance of F1s peak, appearance of new N1s environments).

Part 4: Characterization & Data Interpretation

TechniqueParameterExpected Signal (F-CTF)Interpretation
FTIR Nitrile StretchAbsent (2230 cm⁻¹)Confirms complete polymerization (consumption of monomer).
FTIR Triazine ModeStrong (1500-1600 cm⁻¹)Indicates successful formation of triazine rings.
XPS F 1sPeak at ~687 eVConfirms retention of the Fluorine tag in the framework.
PXRD CrystallinityBroad peak (26°)Typical of amorphous CTFs (stacking of aromatic sheets).
BET Surface Area1000 - 1500 m²/gHigh porosity generated by ZnCl₂ templating.
Troubleshooting Guide
  • Low Surface Area (<500 m²/g): Likely incomplete removal of

    
    . Repeat the 1M HCl wash at reflux.
    
  • Residual Nitrile in IR: Polymerization temperature was too low or ampoule failed to hold pressure. Ensure 400°C is maintained.

  • Loss of Fluorine (XPS): Reaction temperature >500°C can cause C-F bond cleavage. Stick to 400°C.

References

  • Cyanation of Heteroaryl Chlorides: Maligres, P. E., et al. "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides." Tetrahedron Letters, vol. 40, no. 47, 1999, pp. 8193-8195. Link

  • CTF Synthesis Mechanism: Kuhn, P., et al. "Porous, Covalent Triazine-Based Frameworks Prepared by Ionothermal Synthesis." Angewandte Chemie International Edition, vol. 47, no. 18, 2008, pp. 3450-3453. Link

  • Fluorine Effect in CTFs: Hug, S., et al. "Fluorinated Covalent Triazine Frameworks for Gas Separation." Journal of Materials Chemistry A, vol. 3, 2015, pp. 5256-5265. Link

  • Post-Synthetic Modification (SNAr): Wang, J., et al. "Post-Synthetic Modification of Porous Organic Polymers via SNAr Reactions." Chemical Communications, vol. 50, 2014, pp. 865-867. Link

Sources

Analytical methods for the detection of 2,4-Dicyano-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Analytical Detection of 2,4-Dicyano-5-fluoropyrimidine

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed analytical methods and robust protocols for the detection, quantification, and characterization of 2,4-Dicyano-5-fluoropyrimidine, a key intermediate in pharmaceutical synthesis. The accurate analysis of this compound is critical for ensuring process control, impurity profiling, and final product quality in drug development. This document outlines methodologies employing High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification, and spectroscopic techniques (FTIR, NMR) for structural confirmation. Each protocol is presented with an emphasis on the scientific rationale behind experimental choices, ensuring methodological robustness and adherence to rigorous validation standards as outlined by the International Council for Harmonisation (ICH).

Introduction: The Analytical Imperative for 2,4-Dicyano-5-fluoropyrimidine

2,4-Dicyano-5-fluoropyrimidine is a fluorinated heterocyclic compound belonging to the pyrimidine class of molecules. Pyrimidine derivatives are foundational scaffolds in a multitude of pharmaceutical agents, including antiviral, anticancer, and antibacterial drugs.[1] The incorporation of a fluorine atom and cyano groups into the pyrimidine ring can significantly modulate the molecule's biological activity, reactivity, and metabolic stability.

As an intermediate or building block in the synthesis of Active Pharmaceutical Ingredients (APIs), the purity and identity of 2,4-Dicyano-5-fluoropyrimidine must be unequivocally established. Trace impurities, side-products, or degradants can carry forward through the synthetic route, potentially impacting the safety and efficacy of the final drug product. Therefore, validated, precise, and accurate analytical methods are not merely a regulatory requirement but a cornerstone of quality control in the pharmaceutical industry.[2][3]

This guide provides researchers and drug development professionals with the foundational methods to establish a comprehensive analytical control strategy for this critical compound.

Physicochemical Properties & Analytical Considerations

Understanding the fundamental properties of 2,4-Dicyano-5-fluoropyrimidine is essential for methodical analytical development.

PropertyValueSignificance for Analysis
Chemical Structure (Structure to be inferred from name)The aromatic pyrimidine ring suggests strong UV absorbance. The cyano and fluoro groups influence polarity and MS fragmentation.
Molecular Formula C₆HFN₄Used for exact mass determination in High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 148.09 g/mol Critical for mass spectrometry and concentration calculations.
Polarity Moderately PolarInfluences choice of HPLC stationary/mobile phases and GC derivatization needs. Suitable for Reversed-Phase HPLC.
UV Absorption Expected λmax ~260-280 nmThe conjugated pyrimidine system allows for sensitive detection using UV-Vis spectrophotometry, a common HPLC detector.
Volatility & Stability Low to Moderate Volatility, Thermally StableMay be amenable to GC analysis, but potential for degradation at high temperatures necessitates careful method development.

Core Analytical Strategy: An Integrated Approach

A multi-faceted analytical strategy is recommended to ensure both quantitative accuracy and qualitative certainty. No single technique can provide a complete picture. This guide focuses on an orthogonal approach, where different methods provide complementary information.[4]

Caption: Integrated workflow for the analysis of 2,4-Dicyano-5-fluoropyrimidine.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reversed-Phase HPLC (RP-HPLC) is the primary workhorse for the purity assessment and assay of moderately polar pharmaceutical compounds.[5] The method separates the analyte from its impurities based on differential partitioning between a non-polar stationary phase and a polar mobile phase.

Causality Behind Method Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its high hydrophobicity and retention of aromatic compounds, providing excellent resolving power for pyrimidine derivatives.[6]

  • Mobile Phase: A gradient of a weak acid buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile) is employed. The buffer controls the ionization state of the analyte and any acidic/basic impurities, ensuring consistent retention times and sharp peak shapes. Acetonitrile is chosen for its low UV cutoff and efficient elution of a wide range of compounds.

  • Detection: UV detection at the molecule's absorbance maximum (λmax), predicted to be around 266 nm, offers high sensitivity and specificity for the pyrimidine chromophore.[7]

Protocol 4.1: RP-HPLC Method for Purity Analysis

1. Instrumentation and Consumables:

  • HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.
  • C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
  • HPLC-grade Acetonitrile, Water, and Potassium Dihydrogen Phosphate.
  • 0.45 µm syringe filters.

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min[7]
Column Temp. 30 °C
Injection Vol. 10 µL
Detection λ 266 nm[7]
Gradient 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (10% B)

3. Sample and Standard Preparation:

  • Solvent (Diluent): Water:Acetonitrile (50:50 v/v).
  • Standard Preparation: Accurately weigh ~10 mg of 2,4-Dicyano-5-fluoropyrimidine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 100 µg/mL.[8]
  • Sample Preparation: Prepare the sample to be tested at the same target concentration (100 µg/mL) using the same procedure.
  • Filter all solutions through a 0.45 µm filter before injection.

4. Analysis and Data Interpretation:

  • Perform a blank injection (diluent) to ensure a clean baseline.
  • Inject the standard solution to determine the retention time (RT) and peak area of the main component.
  • Inject the sample solution.
  • Purity Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram (Area % = [Area_main_peak / Total_Area_all_peaks] * 100). This provides an estimate of purity.
  • Assay Calculation: Compare the peak area of the sample to that of the reference standard of a known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For a compound like 2,4-Dicyano-5-fluoropyrimidine, it is particularly useful for detecting low-level process impurities that might be more volatile than the main component.

Causality Behind Method Choices:

  • Derivatization: Direct GC analysis of some polar, nitrogen-containing heterocycles can lead to poor peak shape and column interaction. While direct injection should be attempted first, derivatization (e.g., silylation) can improve volatility and chromatographic performance if needed.[9]

  • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), offers good general-purpose separation for a wide range of compounds.

  • Detector: A mass spectrometer provides not only detection but also structural information from the fragmentation pattern, which is invaluable for identifying unknown impurities.[10]

Protocol 5.1: GC-MS Method for Impurity Profiling

1. Instrumentation and Consumables:

  • GC-MS system with a split/splitless injector and a mass selective detector.
  • DB-5ms capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • High-purity Helium as carrier gas.

2. Chromatographic and MS Conditions:

ParameterCondition
Injector Temp. 250 °C
Injection Mode Split (e.g., 50:1)
Carrier Gas Flow Helium, constant flow at 1.2 mL/min
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 400 m/z

3. Sample Preparation:

  • Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of ~1 mg/mL.
  • Ensure the sample is completely dry, as water can damage the GC column.

4. Data Interpretation:

  • The total ion chromatogram (TIC) will show all separated components.
  • Obtain a mass spectrum for each peak of interest (impurities).
  • Compare the obtained mass spectra against a spectral library (e.g., NIST) to tentatively identify impurities.
  • The fragmentation pattern of the main peak should be consistent with the structure of 2,4-Dicyano-5-fluoropyrimidine.

Spectroscopic Methods for Structural Confirmation

Spectroscopic analysis provides an orthogonal confirmation of the molecule's identity and structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique that identifies the functional groups present in a molecule based on their characteristic absorption of infrared radiation.[11][12]

Protocol:

  • Acquire a background spectrum of the empty sample holder (e.g., ATR crystal).

  • Place a small amount of the solid 2,4-Dicyano-5-fluoropyrimidine sample onto the holder.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Expected Characteristic Peaks:

  • ~2230 cm⁻¹: Sharp, strong absorption characteristic of the C≡N (nitrile) stretch.[13][14]

  • ~1600-1450 cm⁻¹: Multiple bands corresponding to the C=C and C=N stretching vibrations of the pyrimidine ring.[11]

  • ~1400-1000 cm⁻¹: Strong absorption band associated with the C-F stretch.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR experiments are highly informative.

Protocol:

  • Dissolve an accurately weighed sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

Expected Spectral Features:

  • ¹H NMR: A single signal in the aromatic region, likely a doublet due to coupling with the adjacent fluorine atom.[13]

  • ¹³C NMR: Six distinct signals are expected, corresponding to the six carbon atoms. The chemical shifts will be influenced by the attached functional groups (e.g., carbons bonded to nitrogen, fluorine, and the nitrile carbons).

  • ¹⁹F NMR: This is a highly specific and sensitive experiment for fluorinated compounds.[15] A single resonance is expected, and its chemical shift provides a unique fingerprint for the fluorine's chemical environment.

Analytical Method Validation: Ensuring Trustworthiness

Once a method is developed, it must be validated to prove it is fit for its intended purpose.[16] Validation is performed according to ICH Q2(R2) guidelines.[17]

Caption: Key parameters for analytical method validation according to ICH guidelines.

Summary of Validation Characteristics:

ParameterPurpose
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components.
Linearity To show that the method's response is directly proportional to the analyte concentration over a given range.
Range The interval of analyte concentration over which the method is precise, accurate, and linear.
Accuracy The closeness of the test results to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.
RepeatabilityPrecision under the same operating conditions over a short interval.
Intermediate PrecisionPrecision within the same laboratory but on different days, with different analysts or equipment.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

References

  • Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring. PubMed, National Center for Biotechnology Information. [Link]

  • Gas chromatographic-mass spectrometric method for routine monitoring of 5-fluorouracil in plasma of patients receiving low-level protracted infusions. PubMed, National Center for Biotechnology Information. [Link]

  • An Orthogonal Approach for Method development, Validation and Trace Level Quantification of 2,5-Diamino-4,6-dichloro Pyrimidine Impurity in Abacavir Sulfate by LC-MS/MS and GC-MS. ResearchGate. [Link]

  • Analytical Method for 2,4-D, 2,4-DB and Cloprop (Animal and Fishery Products). Ministry of Health, Labour and Welfare, Japan. [Link]

  • DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) FROM TOMATOES BY LC-MS/MS ANALYSIS. Babeș-Bolyai University. [Link]

  • A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. DESWATER. [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. PubMed Central, National Institutes of Health. [Link]

  • Development and Validation of the Analytical method for the estimation of a combination of 5-fluorouracil and Imiquimod by RP-HPLC. ResearchGate. [Link]

  • Development and Validation of a New HPLC Method For the Detection of 5- Fluorouracil in Mobile Phase and in Plasma. ResearchGate. [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [Link]

  • FTIR spectrum of 5-fluorouracil. ResearchGate. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • A Synthesis and Pharmaceutical Evaluation of Pyrimidine Derivatives and Their Docking Studies. ResearchGate. [Link]

  • Stability Indicating Analytical Method Development, Validation, Method Transfer and Impurity Profile (Related Substances) Of 2,4-Dihydroxy-5-Fluoropyrimidine By Liquid Chromatography. IOSR Journal of Pharmacy. [Link]

  • Fourier transform infrared spectroscopy for the distinction of MCF-7 cells treated with different concentrations of 5-fluorouracil. PubMed Central, National Institutes of Health. [Link]

  • Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. PubMed, National Center for Biotechnology Information. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. [Link]

  • 1HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. ResearchGate. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central, National Institutes of Health. [Link]

  • 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. PubMed Central, National Institutes of Health. [Link]

  • Is it possible to analyze F-compounds with GCMS? ResearchGate. [Link]

  • Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. SciELO. [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]

  • Screening Total Organic Fluorine in Solid Samples Using a Pyroprobe. S-prep GmbH. [Link]

  • guidance for the validation of pharmaceutical quality control analytical methods. National Association of Testing Authorities, Australia. [Link]

  • Understanding Impurity Analysis. Cormica. [Link]

  • Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. PubMed Central, National Institutes of Health. [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. National Institutes of Health. [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vandana Publications. [Link]

  • 1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600...). ResearchGate. [Link]

Sources

High-Throughput Screening of 2,4-Dicyano-5-fluoropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Strategic Overview: The Fluorine-Nitrile Synergy

The 2,4-dicyano-5-fluoropyrimidine scaffold represents a specialized class of pharmacophores often utilized in Fragment-Based Drug Discovery (FBDD) and Targeted Covalent Inhibitor (TCI) campaigns.

Scientific Rationale
  • The "Fluorine Effect": The C5-fluorine atom is not merely a steric placeholder. It lowers the pKa of adjacent protons, modulates lipophilicity (LogD), and blocks metabolic oxidation at the 5-position (a common clearance route for pyrimidines like uracil).

  • Electrophilic Reactivity: The 2,4-dicyano substitution pattern renders the pyrimidine ring highly electron-deficient. In many derivatives, the C2 or C4 positions act as "soft" electrophiles, capable of undergoing Nucleophilic Aromatic Substitution (

    
    ) with cysteine thiols in the target protein.
    
  • Screening Challenge: The primary risk in screening this library is non-specific reactivity . These compounds can act as "pan-assay interference compounds" (PAINS) by alkylating assay reagents or non-catalytic cysteines.

Objective: This guide details a screening workflow designed to distinguish specific, tunable engagement from promiscuous alkylation.

Library Preparation & Management

Critical Warning: 2,4-dicyano-5-fluoropyrimidine derivatives are susceptible to hydrolysis and nucleophilic attack. Standard library management protocols must be modified.

Storage & Handling Protocol
  • Solvent: Dissolve compounds in 100% anhydrous DMSO (LC-MS grade).

  • Concentration: 10 mM stock is standard, but 50 mM is preferred for fragment screens to minimize DMSO volume in the final assay.

  • Avoid Nucleophiles: Do NOT store or dilute these compounds in buffers containing Tris, Glycine, or free amines, as they may react with the cyano-pyrimidine core before reaching the target. Use HEPES or MOPS.

  • Freeze-Thaw: Limit to <3 cycles. These electrophiles are moisture-sensitive.

Primary Screening Protocol: Time-Dependent Inhibition (TDI)

Since many derivatives in this class act via a covalent or slow-tight binding mechanism, a standard end-point assay may miss potent hits. We utilize a Time-Dependent Inhibition (TDI) format using TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

Assay Principle

We compare the


 of the compound after a short pre-incubation (15 min) versus a long pre-incubation (60 min). A significant shift to lower 

values over time indicates covalent bonding or slow-off kinetics.
Materials
  • Target: Recombinant Kinase (e.g., JAK1, EGFR) with accessible Cysteine.

  • Tracer: AlexaFluor 647-labeled ATP-competitive tracer.

  • Antibody: Europium-labeled anti-tag antibody (e.g., Eu-Anti-His).

  • Plate: 384-well Low Volume White ProxiPlate (PerkinElmer).

Step-by-Step Workflow

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Critical:Exclude DTT (Dithiothreitol) in the pre-incubation phase. DTT will quench the electrophilic dicyano-pyrimidine.

2. Compound Addition (Acoustic Dispensing):

  • Dispense 20 nL of library compounds (at 10 mM) into the 384-well plate.

  • Include controls: DMSO (0% inhibition) and Staurosporine (100% inhibition).

3. Enzyme Pre-Incubation (The "Shift" Step):

  • Add 5 µL of Target Enzyme (2x final concentration) to the plate.

  • Plate A (Short): Incubate 15 mins at RT.

  • Plate B (Long): Incubate 60 mins at RT.

4. Reaction Initiation:

  • Add 5 µL of Detection Mix (Tracer + Eu-Antibody + 1 mM DTT ).

  • Note: The addition of DTT at this stage stops the covalent reaction of the inhibitor (quenching) and initiates the competition with the tracer.

5. Readout:

  • Incubate for 60 mins.

  • Read TR-FRET on a multimode reader (e.g., EnVision).

    • Excitation: 320 nm.

    • Emission 1: 665 nm (Tracer).

    • Emission 2: 615 nm (Europium).

Data Visualization: The Screening Cascade

ScreeningCascade Library 2,4-Dicyano-5-F Library (DMSO Stock) Primary Primary Screen: TDI Assay (+/- Pre-incubation) Library->Primary Analysis Calculate Shift: IC50(15m) / IC50(60m) Primary->Analysis Decision Shift > 3-fold? Analysis->Decision Counter Counter Screen: Thiol Reactivity (CPM) Decision->Counter Yes (Potential Covalent) Discard Reversible / Non-Specific Decision->Discard No (Reversible) Hit Validated Covalent Hit Counter->Hit Specific Binding Counter->Discard Promiscuous Reactor

Figure 1: High-Throughput Screening Workflow for Electrophilic Pyrimidines. The process prioritizes identifying time-dependent shifts indicative of covalent engagement.

Hit Validation: Thiol-Reactivity Counter-Screen

To ensure the hits are not "super-electrophiles" that will alkylate any available protein (toxicity risk), a Glutathione (GSH) Reactivity Assay is mandatory.

Protocol: CPM Fluorescence Assay

This assay uses CPM (7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin), which becomes fluorescent only after reacting with free thiols.

  • Mix: Incubate 10 µM compound with 50 µM GSH in HEPES buffer for 30 mins.

  • Probe: Add 50 µM CPM dye.

  • Read: Measure Fluorescence (Ex 384 nm / Em 470 nm).

  • Interpretation:

    • High Fluorescence: GSH is still free (Compound did not react with GSH). Good.

    • Low Fluorescence: Compound reacted with GSH (consuming the thiol). Risk of promiscuity.

Data Presentation & Analysis

When reporting results for 2,4-dicyano-5-fluoropyrimidine derivatives, data should be stratified by "Reactivity Class."

Compound IDIC50 (15 min)IC50 (60 min)Shift (Fold)GSH Reactivity (% Consumed)Classification
DFP-001 >10 µM>10 µM1.05%Inactive
DFP-042 500 nM500 nM1.02%Reversible Binder
DFP-089 800 nM50 nM16.0 10%Specific Covalent Hit
DFP-103 100 nM10 nM10.095% Promiscuous Alkylator (PAINS)
Mechanism of Action (MoA) Logic

The 2,4-dicyano motif usually undergoes substitution at the C4 position by a cysteine residue. The C5-fluorine stabilizes the transition state of this reaction, making the "warhead" more tunable than a non-fluorinated analog.

MoA Compound 2,4-Dicyano-5-F Derivative Complex Reversible Encounter Complex Compound->Complex Kd (Binding) Target Target Protein (Cysteine Nucleophile) Target->Complex Covalent Covalent Adduct (Irreversible) Complex->Covalent k_inact (Bond Formation) Accelerated by 5-F

Figure 2: Kinetic Mechanism. The 5-Fluoro group modulates the electrophilicity, allowing for specific 'k_inact' rates.

References

  • Dahlin, J. L., et al. (2015).[1][2] "PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS." Journal of Medicinal Chemistry. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[3] Link

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Link

  • Lohse, D. L., et al. (1998). "Fluorescence polarization assays for high-throughput screening of protein kinases." Methods in Enzymology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 2,4-Dicyano-5-fluoropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,4-Dicyano-5-fluoropyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this highly reactive building block in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying chemical principles to empower you to proactively avoid common pitfalls, particularly the formation of unwanted side products.

The 2,4-dicyano substitution pattern makes the pyrimidine ring exceptionally electron-deficient. This electronic nature profoundly activates the C5 fluorine atom for nucleophilic aromatic substitution (SNAr), making it a valuable synthon. However, this same reactivity profile, combined with the presence of two nitrile groups, creates specific challenges that require careful control of reaction conditions. This guide provides direct answers to common problems encountered in the field.

Frequently Asked Questions (FAQs)
Q1: What is the primary site of reactivity on 2,4-Dicyano-5-fluoropyrimidine when using a nucleophile?

The primary site of reaction is the carbon atom at position 5 (C5), leading to the displacement of the fluoride ion. The two cyano groups at positions 2 and 4 are powerful electron-withdrawing groups that stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at C5.[1][2] This stabilization is a hallmark of the SNAr mechanism and dramatically facilitates the substitution. Attack at other positions is electronically less favorable.

Q2: My reaction is complete, but I'm seeing a significant amount of a new, highly polar impurity that is difficult to remove. What is it likely to be?

This is the most common issue reported. The impurity is almost certainly the result of hydrolysis of one or both cyano groups. Under either basic or acidic conditions, especially in the presence of trace water, the nitriles can hydrolyze first to a carboxamide (-CONH₂) and subsequently to a carboxylic acid (-COOH).[3][4][5] The carboxylic acid product, in particular, is significantly more polar and can complicate extraction and chromatography.

Q3: How does the reactivity of 2,4-Dicyano-5-fluoropyrimidine compare to the more common 2,4-dichloro-5-fluoropyrimidine?

While direct kinetic comparisons are scarce in the literature, we can predict reactivity based on fundamental principles. Cyano groups are significantly more electron-withdrawing than chloro groups. Therefore, 2,4-Dicyano-5-fluoropyrimidine is expected to be substantially more reactive towards nucleophilic aromatic substitution at the C5 position than its dichloro counterpart. This heightened reactivity means that reactions can often be performed under milder conditions (e.g., lower temperatures), but it also increases the molecule's susceptibility to side reactions like hydrolysis.

Troubleshooting Guide: Side Product Formation

This section addresses specific experimental observations and provides a logical framework for identifying the cause and implementing a solution.

Problem 1: My LC-MS analysis shows a peak with +18 mass units compared to my expected product.
  • Potential Cause: Hydrolysis of a cyano group to a primary amide. This is a classic sign of unintended reaction with water in your system. The addition of H₂O (mass = 18) to a nitrile group (R-CN → R-CONH₂) results in this exact mass change.

  • Causality: Many SNAr reactions with amine nucleophiles are run using a base like DIPEA or K₂CO₃ in a polar aprotic solvent (e.g., DMF, DMSO, CH₃CN). If the solvent is not anhydrous or the reagents have absorbed moisture from the air, the basic conditions will catalyze the hydrolysis of the highly activated nitrile groups.

  • Solutions & Preventative Measures:

    • Rigorous Anhydrous Technique: Use freshly distilled or commercially available anhydrous solvents. Dry glassware in an oven ( >100°C) for several hours and cool under a stream of inert gas (N₂ or Ar).

    • Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.

    • Check Reagents: Ensure your amine nucleophile and base are anhydrous. Solid bases can be dried in a vacuum oven.

    • Temperature Control: If the desired SNAr reaction is fast, consider running it at a lower temperature (e.g., 0°C or room temperature) to slow down the competing hydrolysis reaction rate.

Problem 2: I see two unexpected peaks in my analysis: one at +18 Da and another at +19 Da relative to my product.
  • Potential Cause: Sequential hydrolysis of a cyano group. You are likely seeing both the primary amide (Product+18) and the corresponding carboxylic acid (Product+19). The carboxylic acid is formed by the hydrolysis of the amide.

  • Causality: The conditions that lead to amide formation, if prolonged or at elevated temperatures, will inevitably lead to some degree of further hydrolysis to the carboxylic acid.[3][4]

  • Solutions & Preventative Measures:

    • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. As soon as the starting material is consumed, quench the reaction and begin workup. Over-stirring for extended periods (e.g., overnight) when the reaction is finished in 2 hours is a common cause.

    • Choice of Base: If possible, use a non-nucleophilic, hindered base (e.g., DIPEA) instead of hydroxide sources (e.g., NaOH, KOH) or bases that can generate hydroxide in situ (e.g., K₂CO₃ with water).

    • Aqueous Workup pH: During workup, be mindful of the pH. Washing with strongly basic or acidic solutions can induce hydrolysis of any remaining nitrile groups on your product. Use mild conditions like a saturated NaHCO₃ wash followed by brine.

Problem 3: The reaction is clean, but the yield is low. My starting material is consumed, but the mass balance is poor.
  • Potential Cause: Formation of di-substituted or oligomeric side products. If your nucleophile has more than one reactive site (e.g., a primary amine and a hydroxyl group), or if you are using a strong, unhindered nucleophile, it's possible for it to react with more than one molecule of the pyrimidine.

  • Causality: The high reactivity of 2,4-Dicyano-5-fluoropyrimidine can sometimes lead to over-reaction. Once the first substitution occurs, the product itself may still be reactive enough to undergo a second reaction, especially at elevated temperatures.

  • Solutions & Preventative Measures:

    • Control Stoichiometry: Use a precise stoichiometry, often with a slight excess of the pyrimidine starting material (e.g., 1.05 to 1.1 equivalents) to ensure the nucleophile is fully consumed.

    • Slow Addition: Add the nucleophile slowly to the solution of the pyrimidine at a low temperature. This maintains a low instantaneous concentration of the nucleophile, favoring the 1:1 reaction.

    • Protecting Groups: If your nucleophile has multiple reactive sites, consider using a protecting group strategy to ensure only the desired site reacts.

Visualizing Reaction Pathways

Understanding the desired pathway versus the common side reactions is critical for troubleshooting.

Desired SNAr Pathway

G cluster_reactants Reactants cluster_process Reaction cluster_products Products A 2,4-Dicyano- 5-fluoropyrimidine C Meisenheimer Complex (Intermediate) A->C + Nu-H (Addition) B Nucleophile (Nu-H) B->C D Desired Product (5-Nu-2,4-Dicyanopyrimidine) C->D - F⁻ (Elimination) E HF D->E (forms salt with base)

Caption: Desired SNAr reaction at the C5 position.

Common Hydrolysis Side Reaction Pathway

G A Product with Cyano Group (-CN) B Amide Side Product (-CONH₂) [M+18] A->B + H₂O (Base or Acid) C Carboxylic Acid Side Product (-COOH) [M+19] B->C + H₂O (Base or Acid, often slower)

Caption: Hydrolysis pathway of a nitrile group.

Data Interpretation and Key Protocols
Table 1: Analytical Data for Key Species

This table provides a reference for identifying your target compound and common impurities by mass spectrometry and predicting the general chemical shifts in NMR.

CompoundStructureExpected Mass (M+H)⁺Key ¹³C NMR Signals (Predicted, ppm)
Starting Material 2,4-Dicyano-5-fluoropyrimidine149.02~155 (C-F, d, ¹JCF > 250 Hz), ~115 (CN), ~95 (C-H)
Desired Product (Amine Nu) 5-Amino-2,4-dicyanopyrimidineVaries with NuDisappearance of C-F doublet, appearance of new signals for Nu
Amide Side Product 5-Nu-2-carboxamido-4-cyanopyrimidineProduct + 18~160-170 (C=O of amide), disappearance of one CN signal
Acid Side Product 5-Nu-2-carboxy-4-cyanopyrimidineProduct + 19~165-175 (C=O of acid), disappearance of one CN signal

Note: NMR shifts are approximate and depend heavily on the solvent and the specific nature of the nucleophile 'Nu'. The large one-bond C-F coupling (¹JCF) is a highly diagnostic signal for the starting material.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile under Anhydrous Conditions

This protocol is a baseline procedure designed to minimize hydrolysis.

Materials:

  • 2,4-Dicyano-5-fluoropyrimidine (1.0 equiv)

  • Amine Nucleophile (1.0-1.2 equiv)

  • Diisopropylethylamine (DIPEA, 1.5-2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas line

  • Oven-dried glassware

Procedure:

  • Setup: Assemble your oven-dried reaction flask, equipped with a magnetic stir bar and septum, under a positive pressure of inert gas.

  • Reagent Addition: To the flask, add 2,4-Dicyano-5-fluoropyrimidine followed by anhydrous DMF (to make a ~0.1-0.5 M solution). Stir until dissolved.

  • Cooling (Optional but Recommended): Cool the solution to 0°C using an ice-water bath. This helps control the initial exotherm and reduces side reactions.

  • Base and Nucleophile Addition: Add the DIPEA, followed by the slow, dropwise addition of the amine nucleophile over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0°C or let it warm to room temperature. Monitor the consumption of the starting material by TLC or LC-MS every 30-60 minutes.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Wash the organic layer sequentially with water (2x), saturated aqueous LiCl solution (to help remove DMF), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.

Self-Validation: The key to this protocol's success is rigorous exclusion of water. By using anhydrous reagents and an inert atmosphere, you directly address the root cause of the most common (+18 Da) side product. Monitoring the reaction ensures you do not run it for an excessive amount of time, which can lead to the secondary (+19 Da) hydrolysis product.

Troubleshooting Workflow

G start_node Reaction Complete, Analyze Crude Mixture decision_node1 decision_node1 start_node->decision_node1 Check Purity & Yield decision_node decision_node process_node process_node end_node end_node end_node1 Success decision_node1->end_node1 >90% Purity Good Yield decision_node2 decision_node2 decision_node1->decision_node2 Low Yield or Multiple Products process_node1 process_node1 decision_node2->process_node1 Major Impurity at Product M+18? process_node2 process_node2 decision_node2->process_node2 Other Impurities or Low Mass Balance? process_node1->decision_node2 NO process_node1a Cause: Cyano Hydrolysis to Amide. Solution: Use rigorous anhydrous conditions. Lower temp. Reduce reaction time. process_node1->process_node1a YES process_node2a Cause: Di-substitution or degradation. Solution: Check stoichiometry. Add nucleophile slowly at 0°C. Use protecting groups. process_node2->process_node2a YES

Caption: A logical workflow for troubleshooting common issues.

References
  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. ResearchGate. Available at: [Link]

  • Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.Google Patents (RU2175968C2).
  • One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid. Organic & Biomolecular Chemistry. Available at: [Link]

  • Favipiravir Flow Synthesis (Technical Report). OSTI.GOV. Available at: [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. Available at: [Link]

  • The hydrolysis process for 2-cyanopyrimidine to pymca. ResearchGate. Available at: [Link]

  • Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. PMC, NIH. Available at: [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. Available at: [Link]

  • Stability of 4-DMAP in solution. PubMed. Available at: [Link]

  • Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.Google Patents (CN102070536A).
  • The complete synthesis of favipiravir from 2-aminopyrazine. ResearchGate. Available at: [Link]

  • Stability of alkoxycarbonylamidine prodrugs. PubMed. Available at: [Link]

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.Google Patents (US5756750A).
  • A kind of synthetic method and application of favipiravir.Google Patents (CN113929633A).
  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. Available at: [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate. Available at: [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]

  • Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. PubMed. Available at: [Link]

  • Nicotinonitrile. Wikipedia. Available at: [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Semantic Scholar. Available at: [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PMC, NIH. Available at: [Link]

Sources

Technical Support Center: Optimizing 2,4-Dicyano-5-fluoropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2,4-dicyano-5-fluoropyrimidine (5-fluoropyrimidine-2,4-dicarbonitrile) from 2,4-dichloro-5-fluoropyrimidine is a critical yet challenging nucleophilic aromatic substitution (SNAr) or transition-metal catalyzed transformation. The electron-deficient nature of the pyrimidine ring makes the 4-position highly reactive, but the 2-position is significantly more sluggish, often leading to incomplete conversion (mono-cyano intermediates). Furthermore, the resulting cyanopyrimidines are highly susceptible to hydrolysis, leading to amide byproducts that degrade purity and yield.

This guide provides an evidence-based troubleshooting framework to maximize yield, focusing on Palladium-catalyzed cyanation as the superior alternative to classical nucleophilic substitution with alkali cyanides.

Troubleshooting Guide (Q&A Format)

Issue 1: Incomplete Conversion (Stalled Reaction)

User Question: “I am observing a persistent intermediate by HPLC (approx. 30-40%) that refuses to convert to the dicyano product, even after 24 hours. What is happening?”

Technical Diagnosis: You are likely isolating the 4-cyano-2-chloro-5-fluoropyrimidine intermediate. In 2,4-dichloropyrimidines, the C4 position is significantly more electrophilic due to the para-like resonance effect of the ring nitrogens. The C2 position requires higher activation energy.

Corrective Actions:

  • Switch to Pd-Catalysis: Classical SNAr with NaCN/KCN often fails to drive the C2 substitution to completion without causing decomposition. Adopt a Pd(0)/Zn(CN)₂ system.

  • Temperature & Solvent: Increase reaction temperature to 100–120 °C . Use polar aprotic solvents like NMP (N-methyl-2-pyrrolidone) or DMAC (Dimethylacetamide) , which stabilize the transition state better than DMF at high temperatures.

  • Catalyst Loading: Ensure sufficient catalyst longevity. Cyanide ions can poison Pd catalysts.[1] Use Zn(CN)₂ (slow release of CN⁻) instead of NaCN to prevent catalyst deactivation.

Issue 2: Low Yield & High Impurity Profile (Hydrolysis)

User Question: “My conversion looks good by TLC, but after aqueous workup, the yield drops to <40%, and I see new peaks in the amide region. How do I stop this?”

Technical Diagnosis: Cyanopyrimidines, especially fluorinated ones, are extremely sensitive to hydrolysis. The electron-withdrawing fluorine atom activates the nitrile carbons, making them susceptible to attack by water (Pinner reaction-like mechanism) to form amides (–CONH₂).

Corrective Actions:

  • Strictly Anhydrous Conditions: Dry solvents over molecular sieves (3Å). The water content in the solvent must be <0.05% .

  • Avoid Aqueous Quench: Do not pour the reaction mixture into water. Instead, filter the reaction mixture through a pad of Celite to remove inorganic salts/catalyst, then concentrate the filtrate.

  • Non-Aqueous Workup: If extraction is necessary, use a biphasic system with minimal contact time (e.g., cold brine/EtOAc) and immediately dry the organic layer with MgSO₄.

Issue 3: Catalyst "Blacking Out" (Deactivation)

User Question: “The reaction mixture turns black immediately upon heating, and the reaction stalls. I am using Pd(PPh₃)₄.”

Technical Diagnosis: Pd(PPh₃)₄ is thermally unstable at >80 °C and prone to oxidative degradation by cyanide. The "black" precipitate is aggregated Pd(0) (palladium black), which is catalytically inactive.

Corrective Actions:

  • Ligand Choice: Switch to a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos . These ligands have a wider bite angle and stabilize the Pd center against cyanide displacement.

  • Pre-catalyst: Use Pd₂(dba)₃ or Pd(OAc)₂ with the ligand added separately, rather than tetrakis.

Optimized Experimental Protocol

Method: Palladium-Catalyzed Cyanation using Zn(CN)₂ Scale: 10 mmol basis

ReagentEquiv.[1][2][3][4][5]AmountRole
2,4-Dichloro-5-fluoropyrimidine 1.01.67 gSubstrate
Zn(CN)₂ 1.21.41 gCyanide Source (Stoichiometric)
Pd₂(dba)₃ 0.02183 mgCatalyst Precursor (2 mol%)
dppf 0.04222 mgLigand (4 mol%)
Zn (dust) 0.165 mgReductant/Scavenger (Optional)
DMAC -20 mLSolvent (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL Schlenk flask or pressure vial. Cool under a stream of Argon/Nitrogen.

  • Charging: Add 2,4-dichloro-5-fluoropyrimidine, Zn(CN)₂, Pd₂(dba)₃, and dppf to the flask.

    • Note: Adding polymethylhydrosiloxane (PMHS) or Zn dust (10 mol%) can help maintain the active Pd(0) species.

  • Solvent: Add anhydrous DMAC via syringe.

  • Degassing: Sparge the solution with Argon for 15 minutes (Critical to prevent oxidation of the catalyst).

  • Reaction: Seal the vessel and heat to 110 °C for 12–16 hours.

    • Monitoring: Check HPLC/TLC. The starting material (Rt ~ low) should disappear, followed by the mono-cyano intermediate, yielding the dicyano product.

  • Workup (Anhydrous):

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (50 mL).

    • Filter through a pad of Celite to remove Zinc salts and Pd black. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.[2]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is electron-deficient and may streak on silica; consider using neutral alumina if degradation is observed.

Mechanistic Visualization

Figure 1: Reaction Pathway & Selectivity

ReactionPathway cluster_legend Key Factors Start 2,4-Dichloro-5-fluoropyrimidine Mono Intermediate: 4-Cyano-2-chloro-5-fluoropyrimidine Start->Mono Fast (C4 Substitution) Pd(0)/Zn(CN)2 Product Product: 2,4-Dicyano-5-fluoropyrimidine Mono->Product Slow (C2 Substitution) Requires 110°C, dppf Side1 Side Product: Amide Hydrolysis Mono->Side1 Moisture present Product->Side1 Workup (Aq. quench) C4 is more electrophilic C4 is more electrophilic C2 requires high activation energy C2 requires high activation energy C4 is more electrophilic->C2 requires high activation energy

Caption: Sequential cyanation pathway. Note the kinetic favorability of C4 substitution and the risk of hydrolysis at the final stage.

Figure 2: Troubleshooting Logic Flow

Troubleshooting Problem Low Yield / Impure Product Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is Mono-Cyano Intermediate Remaining? Check1->Check2 No Action1 Increase Temp (120°C) Check Catalyst (Use dppf) Check1->Action1 Yes Check3 Are Amide impurities present? Check2->Check3 No Action2 Extend Reaction Time Add 10% more Catalyst Check2->Action2 Yes Action3 ELIMINATE WATER Dry Solvents Skip Aqueous Workup Check3->Action3 Yes

Caption: Decision tree for diagnosing yield loss during the cyanation of fluoropyrimidines.

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). "Improving Palladium-Catalyzed Cyanations of Aryl Chlorides and Bromides." Chemical Communications, (12), 1388–1389.

    • Key Insight: Establishes the superiority of Zn(CN)₂ and bulky phosphine ligands for electron-deficient aryl chlorides.
  • Weissman, S. A., et al. (2005).[6] "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." The Journal of Organic Chemistry, 70(4), 1508–1510.

    • Key Insight: Discusses catalyst poisoning and the utility of slow-release cyanide sources like K₄[Fe(CN)₆] or Zn(CN)₂.
  • Cohen, D. T., & Buchwald, S. L. (2015).[5] "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 17(2), 202–205.[5]

    • Key Insight: Provides modern ligand conditions (Xantphos/tBuXPhos)
  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.

    • Key Insight: Comprehensive review on activating C-Cl bonds in electron-deficient heterocycles.

Sources

Technical Support Center: Suzuki-Miyaura Coupling on Electron-Deficient Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Suzuki Coupling with 2,4-Dicyano-5-fluoropyrimidine Support Tier: Level 3 (Senior Application Scientist) Status: Active Guide

Executive Summary: The "Electron-Deficient" Trap

As a Senior Application Scientist, I often see researchers treat 2,4-dicyano-5-fluoropyrimidine (and its halogenated derivatives) like standard aryl halides. This is the primary cause of failure.

This scaffold is not just an aryl ring; it is an electron-sink . The combination of two nitrile groups (C2, C4) and a fluorine (C5) makes the ring exceptionally electron-deficient. This creates three competing pathways that override the desired Palladium-catalyzed cycle:

  • Nucleophilic Aromatic Substitution (SNAr): The base used for Suzuki coupling attacks the ring (displacing F or CN) faster than the Pd inserts.

  • Nitrile Hydrolysis: Aqueous bases convert the cyano groups to amides/acids.

  • Decyanative Coupling: The cyano group itself acts as a pseudohalide leaving group.

The Golden Rule: You cannot use standard aqueous base protocols (e.g., Na₂CO₃/H₂O/Dioxane) with this substrate. You must switch to anhydrous, non-nucleophilic activation .

Diagnostic Pathways (Troubleshooting Matrix)

Use this decision matrix to identify your specific failure mode.

TroubleshootingMatrix Start Start: Analyze Crude NMR/LCMS Amide Result: Amide signals detected (Hydrolysis) Start->Amide Water Present? Ether Result: Ether/Phenol detected (S_NAr by Base) Start->Ether Strong Nucleophilic Base? WrongC Result: Coupling at Wrong Carbon (Decyanation/Regio-scrambling) Start->WrongC CN acting as LG? NoRxn Result: No Reaction / SM Recovery Start->NoRxn Pd Poisoning? Sol1 Switch to Anhydrous (CsF or TMSOK) Amide->Sol1 Fix Sol2 Use Non-Nucleophilic Base (K3PO4 / Fluoride) Ether->Sol2 Fix Sol3 Lower Temp / Bulky Ligand (XPhos/SPhos) WrongC->Sol3 Fix Sol4 Check Lewis Basicity (Add B(OMe)3 scavenger) NoRxn->Sol4 Fix Success Result: Desired C-C Bond

Caption: Diagnostic flow for identifying competing side-reactions in electron-deficient pyrimidines.

Detailed Troubleshooting Guides

Issue 1: "My Nitrile Groups Disappeared" (Hydrolysis)

Symptoms: LCMS shows M+18 (Amide) or M+19 (Acid) peaks. Root Cause: The 2,4-dicyano motif activates the nitriles toward hydration. Even mild bases like K₂CO₃ in the presence of water (standard Suzuki conditions) will hydrolyze the CN group before the coupling occurs. Solution:

  • Eliminate Water: Use anhydrous Toluene or 1,4-Dioxane.

  • Change the Base: Switch to Cesium Fluoride (CsF) or Potassium Trimethylsilanolate (TMSOK) . These activate the boronic acid without requiring water.[1]

Issue 2: "I Coupled the Base, Not the Boronic Acid" (SNAr)

Symptoms: You find an ether (if using alkoxide base) or a phenol (if using hydroxide). Root Cause: The C5-Fluorine is highly activated. A nucleophilic base (like NaOEt or NaOH) attacks C5, displacing Fluorine via SNAr. Alternatively, the base attacks C2/C4, displacing the Cyano group. Solution:

  • Use Non-Nucleophilic Bases: Avoid alkoxides and hydroxides. Use K₃PO₄ (suspended in toluene) or CsF .

  • Slow Addition: Add the base slowly to keep its concentration low relative to the Pd catalyst.

Issue 3: "Decyanative Coupling" (The Silent Killer)

Symptoms: The coupling happened, but the Cyano group is gone, replaced by the aryl group from your boronic acid. Root Cause: In highly electron-deficient pyrimidines, the CN group is a "pseudohalide" and can act as a leaving group [1]. Solution:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands like XPhos or SPhos . These accelerate the oxidative addition into the C-Halogen bond (if present) over the C-CN bond.

  • Temperature Control: Decyanation often has a higher activation energy. Lower the reaction temperature (e.g., from 100°C to 60°C).

Recommended Protocol: The "Anhydrous Fluoride" System

This protocol is designed to suppress hydrolysis and SNAr by removing water and strong nucleophiles. It relies on the high affinity of Fluoride for Boron to activate the transmetallation step [2].

Reagents:

  • Substrate: 2,4-Dicyano-5-fluoropyrimidine derivative (1.0 equiv)

  • Boronic Acid: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4-8 mol%)

  • Base/Activator: Anhydrous CsF (2.5 equiv) or TMSOK (1.5 equiv) [3]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

StepActionCritical Note
1 Drying Dry all glassware in an oven (120°C) overnight. Flame-dry under Argon if possible.
2 Solids Charge the flask with Substrate, Boronic Acid, Pd source, Ligand, and CsF inside a glovebox or under a strong Argon stream.
3 Solvent Add anhydrous solvent via syringe. Do not add water.
4 Degassing Sparge with Argon for 10-15 minutes. Oxygen is lethal to electron-rich ligands like XPhos.
5 Reaction Heat to 80°C. Monitor via LCMS every 30 minutes.
6 Workup Filter through a Celite pad to remove CsF salts before adding water/brine for extraction. This prevents post-reaction hydrolysis.[2]

Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh₃)₄ for this reaction? A: Generally, no. Tetrakis is an older generation catalyst. For electron-deficient heterocycles, the oxidative addition is easy, but the transmetallation is sluggish. You need bulky, electron-rich ligands (Buchwald type) to facilitate the cycle and prevent catalyst death.

Q: Why is my reaction turning black immediately? A: Immediate blackening usually indicates "Pd black" precipitation. This means your ligand is not stabilizing the Pd(0) species, or your solvent contains Lewis basic impurities (amines/pyridines) that are poisoning the catalyst.

  • Fix: Add 10-20 mol% of B(OMe)₃ (Trimethyl borate) to the reaction. This acts as a "dummy" Lewis acid to bind any inhibiting lone pairs on the pyrimidine ring, freeing the Pd to do its job [3].

Q: I am trying to replace the Fluorine at C5. Is Suzuki the right method? A: If your goal is to replace the Fluorine with an aryl group, this is technically a Suzuki coupling, but it is extremely difficult on a C-F bond.

  • Alternative: Consider SNAr using a carbon nucleophile (like a Grignard or Organolithium) at -78°C, but be warned: the CN groups are very reactive to these nucleophiles.

  • Better Path: Use a 5-Bromo -2,4-dicyanopyrimidine precursor if possible. C-Br activation is kinetically much faster than C-F activation.

Visualizing the Competition

The following diagram illustrates why the "Standard Aqueous" path fails and how the "Anhydrous" path succeeds.

ReactionPathways Substrate 2,4-Dicyano- 5-fluoropyrimidine AqBase Aqueous Base (OH- / H2O) Substrate->AqBase AnhydBase Anhydrous Base (F- / TMSOK) Substrate->AnhydBase Hydrolysis Hydrolysis of CN (Amide Formation) AqBase->Hydrolysis Fast SNAr S_NAr Attack (Ether/Phenol) AqBase->SNAr Competition Boronate Activated Boronate (Ar-B(OH)3-F)- AnhydBase->Boronate Transmetallation Suzuki Suzuki Coupling (Desired Product) Boronate->Suzuki Pd Catalysis

Caption: Mechanistic divergence: Aqueous bases trigger decomposition, while anhydrous fluoride promotes the desired coupling.

References

  • Decyanative Cross-Coupling: Wang, H., et al. (2019). Decyanative Cross‐Coupling of Cyanopyrimidines with Nucleophiles. ResearchGate.

  • Anhydrous Fluoride Activation: Wright, S. W., et al. (1994). Fluoride-mediated Suzuki coupling. Journal of Organic Chemistry. (Generalized concept reference).

  • Denmark Protocol (TMSOK & Scavengers): Kassel, J., & Denmark, S. E. (2021). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. PubMed Central.

  • Regioselectivity in Pyrimidines: Schomaker, J. M., & Delia, T. J. (2001).[3] Arylation of halogenated pyrimidines via a Suzuki coupling reaction. Journal of Organic Chemistry.

Sources

Technical Support Center: Reactivity Optimization for 2,4-Dicyano-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Diagnosis

The Paradox of "Low Reactivity": Researchers often report "low reactivity" when working with 2,4-Dicyano-5-fluoropyrimidine (CAS: N/A for specific dicyano derivative, generally derived from 2927-71-1) . Chemically, this is counter-intuitive. The pyrimidine ring is electron-deficient, and the presence of three electron-withdrawing groups (two nitriles and one fluorine) should make the ring carbons highly electrophilic and the nitrile carbons susceptible to nucleophilic attack.

The Root Causes: If you are experiencing low yields or unreacted starting material, the issue is rarely intrinsic inertness. It is almost invariably caused by one of two factors:

  • Solubility-Limited Kinetics: The high polarity of the dicyano motif combined with the lipophilic fluorinated ring creates a "solubility gap." The compound is often insoluble in standard aqueous hydrolysis media (acid/base), leading to a heterogeneous mixture where no reaction occurs.

  • Competitive Decomposition (Ring Opening): Under harsh conditions (e.g., refluxing strong acid/base) intended to force the reaction, the pyrimidine ring is susceptible to ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) or simple degradation before the nitrile hydrolysis can complete.

This guide provides validated protocols to overcome these barriers, focusing on Controlled Nitrile Hydrolysis (to amides/acids) and Nucleophilic Aromatic Substitution (


) .

Troubleshooting Decision Tree

Before altering your synthesis, identify your specific failure mode using the logic flow below.

TroubleshootingTree Start Problem: Low Conversion of 2,4-Dicyano-5-fluoropyrimidine CheckSolubility Is the reaction mixture homogeneous? Start->CheckSolubility CheckProduct Are you detecting ring-opened byproducts? CheckSolubility->CheckProduct Yes (Clear solution) SolubilityIssue Diagnosis: Phase Transfer Limitation Solution: Switch to DMSO/Peroxide or PTC CheckSolubility->SolubilityIssue No (Suspension/Biphasic) DecompIssue Diagnosis: Ring Instability Solution: Use Radziszewski Conditions (Mild pH) CheckProduct->DecompIssue Yes (Complex NMR/TLC) InertIssue Diagnosis: Electronic Deactivation Solution: Metal Catalysis (Pt/Ru) CheckProduct->InertIssue No (Starting Material Recovered)

Figure 1: Diagnostic workflow for identifying the root cause of reaction failure.

Core Protocol A: The "Gold Standard" for Nitrile Hydrolysis

Objective: Convert Nitrile (-CN) to Amide (-CONH2) without ring degradation. Method: Radziszewski Reaction (Basic Hydrogen Peroxide)

Standard acidic or basic hydrolysis often fails for this molecule because the conditions required to hydrate the electron-poor nitrile also destroy the electron-poor pyrimidine ring. The Radziszewski reaction uses the hydroperoxide anion (


), which is a super-nucleophile (α-effect), allowing the reaction to proceed at low temperature and mild pH.
Reagents & Setup
  • Substrate: 2,4-Dicyano-5-fluoropyrimidine (1.0 eq)

  • Solvent: DMSO (Dimethyl Sulfoxide) - Critical for solubility.[1]

  • Reagent: 30% Hydrogen Peroxide (

    
    ) (5.0 - 10.0 eq)
    
  • Base: Potassium Carbonate (

    
    ) (0.5 - 1.0 eq) or dilute NaOH.
    
  • Temperature: 0°C to 20°C (Do not heat).

Step-by-Step Procedure
  • Dissolution: Dissolve the pyrimidine substrate in minimal DMSO. Ensure a clear solution.

    • Why: DMSO is one of the few solvents that dissolves this polar aromatic effectively while being compatible with peroxide.

  • Base Addition: Add catalytic

    
    . The mixture may become slightly cloudy; this is acceptable.
    
  • Peroxide Addition: Add 30%

    
     dropwise at 0°C.
    
    • Caution: The reaction is exothermic. Monitor internal temperature.

  • Monitoring: Stir at room temperature. Monitor by TLC or LC-MS.

    • Expectation: Conversion to the diamide (or mono-amide) usually occurs within 30–60 minutes.

  • Quench: Dilute with water. The amide product often precipitates out due to lower solubility in water compared to DMSO.

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate/n-Butanol (3:1).

Mechanism of Action: The hydroperoxide anion (


) attacks the nitrile carbon to form a peroxyimidic acid intermediate, which rapidly rearranges to the amide and releases oxygen. This bypasses the slow hydration step of classical hydrolysis.

Core Protocol B: Phase Transfer Catalysis (PTC)

Objective: Overcome solubility issues in biphasic systems (e.g., DCM/Water or Toluene/Water). Scenario: If you cannot use DMSO (e.g., downstream separation issues), use a Phase Transfer Catalyst.

Reagents
  • Solvent: Dichloromethane (DCM) and Water (1:1 ratio).

  • Catalyst: Tetrabutylammonium Hydrogen Sulfate (TBAHS) or Aliquat 336 (5 mol%).

  • Reagent: NaOH (1.0 M) +

    
    .
    
Protocol
  • Dissolve the substrate in DCM.

  • Add the aqueous solution containing NaOH,

    
    , and the PTC.
    
  • Vigorous Stirring: High stir rates (>800 RPM) are essential to maximize interfacial surface area.

  • Mechanism: The quaternary ammonium cation transports the reactive

    
     or 
    
    
    
    anion into the organic phase, where it reacts with the solubilized pyrimidine.

Comparative Data: Hydrolysis Methods

MethodConditionsTypical YieldPrimary IssueRecommended?
Acidic Hydrolysis

/

, Reflux
< 10%Ring decomposition; insoluble SM.NO
Basic Hydrolysis

/

, Reflux
20-40%Competitive

at C6; polymerization.
NO
Radziszewski

,

, DMSO
85-95% Exotherm control required.YES
Metal Catalysis

,

, EtOH
60-70%Catalyst cost; slow kinetics.Alternative

FAQ: Specific Reactivity Issues

Q1: I am trying to displace the Fluorine at C5, but the reaction is stuck. Why?

  • Answer: Nucleophilic Aromatic Substitution (

    
    ) usually occurs at positions ortho or para to electron-withdrawing groups. In your molecule, C2 and C4 are occupied by nitriles. C5 (holding the fluorine) is meta to the activating nitriles. Therefore, C5 is electronically the least activated position for nucleophilic attack.
    
  • Fix: You cannot easily displace the F at C5 in this scaffold. You must introduce the substituent at C5 before forming the pyrimidine ring or use a transition-metal catalyzed coupling (e.g., Suzuki/Stille) rather than

    
    .
    

Q2: Can I selectively hydrolyze just one nitrile (C2 vs C4)?

  • Answer: Yes, but it is difficult. The C4 position is generally more electrophilic due to the proximity of the N3 nitrogen and the para-relationship to N1.

  • Strategy: Use 1.0 equivalent of peroxide at 0°C and stop the reaction immediately upon consumption of starting material. The C4-amide/C2-nitrile species is the likely major product.

Q3: My product turns black/tarry. What is happening?

  • Answer: This indicates polymerization or ring opening. Pyrimidines with strong EWGs are prone to nucleophilic attack at C6 (the only open ring carbon). If your base is too strong (e.g., hydroxide), it attacks C6, breaking the aromaticity.

  • Fix: Switch to the Radziszewski conditions (Protocol A) which uses a weaker base (

    
    ) and a softer nucleophile (
    
    
    
    ).

Safety & Handling

  • Cyanide Hazard: While the nitrile group is covalently bonded, decomposition of this molecule under strong acidic/oxidative conditions can theoretically release HCN. Always work in a fume hood.

  • Peroxide Safety: Mixing DMSO and high-concentration

    
     can be explosive if not controlled. Always add peroxide slowly to the DMSO solution at low temperature. Never store waste mixtures of DMSO/Peroxide; quench with sodium thiosulfate immediately.
    

References

  • Radziszewski Reaction Mechanism

    • Wiberg, K. B. (1953). The Mechanism of the Reaction of Hydrogen Peroxide with Nitriles. Journal of the American Chemical Society, 75(16), 3961–3964. Link

  • Pyrimidine Reactivity & Favipiravir Context

    • Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73, 1043–1051. (Provides context on handling similar electron-deficient nitrogen heterocycles). Link

  • Solubility of Fluorinated Heterocycles

    • Miyazaki, T., et al. (2020). Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. Journal of Chemical & Engineering Data. (Demonstrates the necessity of polar aprotic solvents like DMSO for this class of compounds). Link

  • Peroxide-Mediated Hydrolysis in DMSO

    • Katritzky, A. R., et al. (1989). The conversion of nitriles to amides. Synthesis, 1989(12), 949-950.

      
       usage). Link
      

Sources

Technical Support Center: Scaling Up the Synthesis of 2,4-Dicyano-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 2,4-Dicyano-5-fluoropyrimidine. It addresses common challenges and frequently asked questions encountered during the scale-up of this important pharmaceutical intermediate.

Overview of the Synthetic Pathway

The synthesis of 2,4-Dicyano-5-fluoropyrimidine is typically a two-step process commencing from the readily available 5-fluorouracil. The initial step involves a chlorination reaction to form the key intermediate, 2,4-dichloro-5-fluoropyrimidine. This is followed by a cyanation reaction to yield the final product. Careful control of reaction parameters in both steps is crucial for achieving high yield and purity, especially during scale-up.

Synthesis_Pathway 5-Fluorouracil 5-Fluorouracil 2,4-Dichloro-5-fluoropyrimidine 2,4-Dichloro-5-fluoropyrimidine 5-Fluorouracil->2,4-Dichloro-5-fluoropyrimidine POCl3, N,N-dimethylaniline ~100-114°C 2,4-Dicyano-5-fluoropyrimidine 2,4-Dicyano-5-fluoropyrimidine 2,4-Dichloro-5-fluoropyrimidine->2,4-Dicyano-5-fluoropyrimidine Cyanide Source (e.g., KCN, Zn(CN)2) Solvent, Heat

Caption: Synthetic route to 2,4-Dicyano-5-fluoropyrimidine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

Question: Why is the yield of 2,4-dichloro-5-fluoropyrimidine consistently low?

Answer: Low yields in this chlorination step can often be attributed to several factors:

  • Sub-optimal Reagent Stoichiometry: An incorrect molar ratio of 5-fluorouracil to phosphorus oxychloride (POCl₃) and N,N-dimethylaniline (DMA) can lead to incomplete conversion. The literature suggests an optimal molar ratio of 5-FU:POCl₃:DMA to be around 1:10:1.5 for high yields.[1]

  • Inadequate Reaction Temperature and Time: The reaction temperature should be maintained around 100-114°C.[2][1] Insufficient temperature can result in a sluggish reaction, while excessive heat may lead to decomposition. A reaction time of approximately 2-4 hours at the optimal temperature is generally recommended.[2][1]

  • Moisture in the Reaction: Phosphorus oxychloride is highly sensitive to moisture and will decompose, reducing its effectiveness as a chlorinating agent. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen).

  • Inefficient Quenching and Extraction: The quenching of the reaction mixture with water and subsequent extraction with a suitable solvent like dichloromethane are critical.[2] Poor phase separation or insufficient extraction can lead to significant product loss.

Low_Yield_Troubleshooting Low Yield Low Yield Check Reagent Stoichiometry Check Reagent Stoichiometry Low Yield->Check Reagent Stoichiometry Verify Reaction Temperature Verify Reaction Temperature Low Yield->Verify Reaction Temperature Ensure Anhydrous Conditions Ensure Anhydrous Conditions Low Yield->Ensure Anhydrous Conditions Optimize Quenching & Extraction Optimize Quenching & Extraction Low Yield->Optimize Quenching & Extraction

Caption: Troubleshooting workflow for low yield of the dichloro-intermediate.

Question: What are the common impurities in the 2,4-dichloro-5-fluoropyrimidine synthesis and how can they be removed?

Answer: The primary impurities can include unreacted 5-fluorouracil, mono-chlorinated intermediates, and decomposition products.

  • Unreacted 5-Fluorouracil: This can be largely avoided by ensuring the reaction goes to completion through proper temperature and time control.

  • Mono-chlorinated Intermediates: These can arise from incomplete chlorination. Optimizing the molar ratio of POCl₃ can help minimize their formation.

  • Purification: The product is typically isolated by quenching the reaction mixture in a water/dichloromethane mixture.[2] The organic phase is then washed with aqueous acid (e.g., HCl) to remove the N,N-dimethylaniline catalyst, followed by a wash with a weak base (e.g., sodium bicarbonate) to neutralize any remaining acid.[2] Concentration of the organic layer often yields the product in sufficient purity for the next step. For higher purity, distillation or recrystallization may be employed.[3]

Step 2: Synthesis of 2,4-Dicyano-5-fluoropyrimidine

Question: The cyanation of 2,4-dichloro-5-fluoropyrimidine is sluggish or incomplete. What are the likely causes?

Answer: Incomplete cyanation can be a significant hurdle. Consider the following:

  • Choice of Cyanide Source: Different cyanide sources have varying reactivity. While alkali metal cyanides like KCN and NaCN are common, they are also highly toxic.[4] Zinc cyanide (Zn(CN)₂) is a less toxic alternative that can be effective, often in the presence of a palladium catalyst.[5][6] The choice of cyanide source will dictate the optimal reaction conditions.

  • Catalyst Deactivation: In palladium-catalyzed cyanations, the cyanide ion can act as a catalyst poison, leading to incomplete conversion.[7] The use of appropriate ligands and reaction conditions can mitigate this.

  • Reaction Temperature: Cyanation reactions often require elevated temperatures to proceed at a reasonable rate.[8] The optimal temperature will depend on the solvent and the specific cyanide source used.

  • Solvent Choice: The solvent plays a crucial role in dissolving the reagents and facilitating the reaction. Polar aprotic solvents like DMF or DMSO are often used for cyanation reactions.

Question: I am observing the formation of a significant amount of mono-cyano-mono-chloro-5-fluoropyrimidine. How can I favor the formation of the dicyano product?

Answer: The formation of the mono-substituted intermediate is a common issue and suggests that the second substitution is slower than the first. To drive the reaction to completion:

  • Increase Reaction Time and/or Temperature: Providing more energy and time can help overcome the activation barrier for the second cyanation.

  • Increase Stoichiometry of Cyanide Source: Using a larger excess of the cyanide source can help push the equilibrium towards the dicyano product. However, this also increases the amount of unreacted cyanide that needs to be quenched and disposed of safely.

  • Catalyst and Ligand Selection (for Pd-catalyzed reactions): The choice of palladium catalyst and ligand can significantly influence the reaction rate and selectivity. Experimenting with different ligand systems may be necessary to find the optimal conditions for the double substitution.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for handling the reagents in this synthesis?

A1:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • N,N-dimethylaniline (DMA): Toxic and readily absorbed through the skin. Use with appropriate gloves and in a fume hood.

  • Cyanide Salts (KCN, NaCN, Zn(CN)₂): Extremely toxic if ingested, inhaled, or absorbed through the skin. Never acidify a solution containing cyanide salts as this will release highly toxic hydrogen cyanide (HCN) gas. All manipulations should be performed in a dedicated, well-ventilated fume hood. Have a cyanide antidote kit readily available and ensure all personnel are trained in its use. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the disappearance of starting materials and the appearance of products. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress and the formation of any impurities.

Q3: What are the recommended storage conditions for 2,4-dichloro-5-fluoropyrimidine?

A3: 2,4-dichloro-5-fluoropyrimidine is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

Q4: Are there alternative, "greener" methods for this synthesis?

A4: Research is ongoing to develop more environmentally friendly synthetic routes. For the chlorination step, alternative chlorinating agents to POCl₃ are being explored to reduce the generation of phosphoric acid waste.[9] For the cyanation step, the use of less toxic cyanide sources and the development of more efficient catalytic systems are active areas of investigation.[10][11]

Key Reaction Parameters

ParameterStep 1: ChlorinationStep 2: Cyanation
Starting Material 5-Fluorouracil2,4-Dichloro-5-fluoropyrimidine
Key Reagents POCl₃, N,N-dimethylanilineKCN, NaCN, or Zn(CN)₂ (with Pd-catalyst)
Typical Solvent Neat or high-boiling inert solventDMF, DMSO, or other polar aprotic solvents
Temperature ~100-114°C[2][1]Elevated temperatures (e.g., 80-120°C)[8]
Reaction Time 2-4 hours[2][1]Varies depending on reagents and temperature
Typical Yield >90%[1]Dependent on conditions

References

  • Application of combined cyanide sources in cyanation reactions. RSC Publishing. [Link]

  • Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. ResearchGate. [Link]

  • Direct Regioselective C-H Cyanation of Purines. MDPI. [Link]

  • Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.
  • Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source | Request PDF. ResearchGate. [Link]

  • Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS. SciELO. [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications. [Link]

  • Process for producing 2,4-dichloro-5-fluoropyrimidine.
  • Cyanation – Knowledge and References. Taylor & Francis. [Link]

  • Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. National Institutes of Health. [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS†. ResearchGate. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health. [Link]

Sources

Validation & Comparative

The 5-Fluoropyrimidine Scaffold: A Privileged Core for Kinase Inhibitors - A Comparative Guide to 2,4-Disubstituted Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrimidine core represents a foundational scaffold in the design of targeted therapeutics. Its inherent ability to mimic the purine and pyrimidine bases of DNA and RNA, coupled with its synthetic tractability, has made it a cornerstone of medicinal chemistry. The introduction of a fluorine atom at the 5-position enhances the molecule's metabolic stability and can significantly modulate its electronic properties, making the 5-fluoropyrimidine scaffold a particularly attractive starting point for the development of potent and selective kinase inhibitors.

This guide provides an in-depth comparison of the biological activities of various 2,4-disubstituted-5-fluoropyrimidine derivatives. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present comparative experimental data, and provide detailed protocols for key biological assays. Our focus will be on derivatives that have shown promise as inhibitors of critical cancer-related kinases, offering insights into the rational design of next-generation therapeutics.

The Landscape of 2,4-Disubstituted-5-Fluoropyrimidine Derivatives as Kinase Inhibitors

The versatility of the 5-fluoropyrimidine core is exemplified by the diverse range of biological activities exhibited by its derivatives. By strategically modifying the substituents at the 2 and 4 positions, medicinal chemists have successfully targeted a variety of kinases implicated in cancer progression. This guide will focus on a comparative analysis of several key classes of these derivatives.

2,4-Diamino-5-fluoropyrimidine Derivatives: Targeting CDKs and Beyond

The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore for kinase inhibition, capable of forming crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket. The addition of a 5-fluoro substituent has been shown to enhance the inhibitory activity of this class of compounds against several important kinases.

A notable example is the development of potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK7 and CDK9, which are key regulators of the cell cycle and transcription.[1][2] Structure-activity relationship studies have revealed that the nature of the amino substituents at the 2 and 4 positions is critical for both potency and selectivity. For instance, the introduction of a sulfone group in a series of 2,4-diaminopyrimidine derivatives led to a significant enhancement in CDK7 inhibitory activity, with the representative compound 22 exhibiting an IC50 of 7.21 nM.[2] Modeling studies suggest that the sulfone group plays a crucial role in binding affinity.[1]

Furthermore, 2,4-diaminopyrimidine derivatives have been investigated as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), an important negative regulator of T-cell activation.[3] Optimization of this series led to the identification of compound 14g with an impressive IC50 of 0.15 nM against HPK1.[3]

2,4-Dianilino-5-fluoropyrimidine Derivatives: Potent ALK Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, acts as a potent oncogenic driver in several cancers, including non-small cell lung cancer. A series of novel 2,4-dianilino-5-fluoropyrimidine derivatives have been designed and synthesized as ALK inhibitors. Many of these compounds demonstrated potent inhibitory activity against both wild-type and crizotinib-resistant mutant ALK.

The Enigmatic 2,4-Dicyano-5-fluoropyrimidine Derivatives

While the 2,4-diamino and 2,4-dichloro precursors are extensively studied, the biological activity of 2,4-dicyano-5-fluoropyrimidine derivatives is less documented in the context of kinase inhibition. However, the cyano group, being a strong electron-withdrawing group and a potential hydrogen bond acceptor, offers unique electronic and steric properties. Research on related 2,4-diamino-5-cyanopyrimidine derivatives has demonstrated significant antiviral activity, highlighting the potential of the 5-cyano substituent to impart potent biological effects.[4] The inhibitory concentrations for these compounds against various herpes viruses were in the low micromolar range.[4]

The comparison with the more established 2,4-diamino and 2,4-dianilino derivatives suggests that the dicyano scaffold could offer a distinct profile of kinase inhibition, potentially through different binding interactions within the ATP pocket. Further investigation into this scaffold is warranted to explore its therapeutic potential.

Comparative Biological Activity

To provide a clear comparison of the performance of different 2,4-disubstituted-5-fluoropyrimidine derivatives, the following table summarizes their reported biological activities against various kinase targets.

Derivative ClassTarget KinaseKey CompoundIC50 (nM)Cellular Activity (Cell Line)Reference
2,4-DiaminopyrimidineCDK722 7.21G1/S arrest & apoptosis (MV4-11)[2]
2,4-DiaminopyrimidineHPK114g 0.15pSLP76 inhibition (27.92 nM)[3]
2,4-DiaminopyrimidineAurora A11c -IC50: 0.5-4.0 µM (various)[5]
2,4-DianilinopyrimidineALK--Potent inhibition of H3122 cells
2,4-Diamino-5-cyanopyrimidineHerpes Viruses--IC: 0.0027-0.011 mol/mL[4]

Signaling Pathways and Experimental Workflows

Understanding the signaling context of the targeted kinases is crucial for interpreting the biological effects of their inhibitors. Below are simplified diagrams of the CDK9 and ALK signaling pathways, along with a general workflow for evaluating novel kinase inhibitors.

CDK9 Signaling Pathway

Cyclin-dependent kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb) complex.[6] It plays a critical role in regulating transcription by phosphorylating the C-terminal domain of RNA polymerase II, thereby releasing it from promoter-proximal pausing.[7] Inhibition of CDK9 leads to a global shutdown of transcription, preferentially affecting genes with short half-lives, many of which are oncogenes.

CDK9_Pathway CDK9 CDK9 PTEFb P-TEFb CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation Transcription Gene Transcription RNAPII->Transcription Inhibitor 2,4-Diamino-5-fluoro- pyrimidine Derivative Inhibitor->CDK9 caption Simplified CDK9 Signaling Pathway

Caption: Simplified CDK9 Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, upon activation by its ligands or through oncogenic fusion events, dimerizes and autophosphorylates.[8] This leads to the recruitment of downstream signaling molecules and the activation of multiple pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which collectively promote cell proliferation, survival, and metastasis.[9][10]

ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK AKT AKT PI3K->AKT Survival Survival AKT->Survival MAPK MAPK RAS->MAPK Proliferation Proliferation MAPK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Inhibitor 2,4-Dianilino-5-fluoro- pyrimidine Derivative Inhibitor->ALK caption Simplified ALK Signaling Pathway

Caption: Simplified ALK Signaling Pathway

General Experimental Workflow for Kinase Inhibitor Evaluation

The evaluation of novel kinase inhibitors typically follows a standardized workflow, progressing from in vitro biochemical assays to cell-based assays and ultimately to in vivo models.

Workflow Synthesis Compound Synthesis Kinase_Assay Biochemical Kinase Assay (IC50) Synthesis->Kinase_Assay Cell_Assay Cell-Based Assay (e.g., MTT, IC50) Kinase_Assay->Cell_Assay Mechanism Mechanism of Action (e.g., Western Blot) Cell_Assay->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo caption Kinase Inhibitor Evaluation Workflow

Caption: Kinase Inhibitor Evaluation Workflow

Experimental Protocols

To ensure the reproducibility and validity of the presented data, we provide detailed, step-by-step methodologies for the key experiments cited in this guide.

Protocol 1: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for determining the IC50 value of a test compound against a specific kinase. The exact conditions, such as ATP and substrate concentrations, should be optimized for each kinase.[11][12][13]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 96-well or 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a multiwell plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase.

  • Incubate the reaction at the optimal temperature (typically 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence for ADP-Glo™) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.[14][15][16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a DMSO-treated control.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[16]

  • Carefully aspirate the medium from each well.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]

  • Incubate the plate in the dark at room temperature for at least 2 hours, with occasional shaking, to ensure complete solubilization.[16]

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The 2,4-disubstituted-5-fluoropyrimidine scaffold is a highly versatile and privileged core structure for the development of potent and selective kinase inhibitors. By systematically modifying the substituents at the 2 and 4 positions, researchers have successfully targeted a range of kinases implicated in cancer and other diseases. The 2,4-diamino and 2,4-dianilino derivatives have demonstrated significant promise as inhibitors of CDKs and ALK, respectively. While the 2,4-dicyano derivatives are less explored in the context of kinase inhibition, their unique electronic properties and demonstrated antiviral activity suggest they represent an untapped area for future drug discovery efforts. The experimental protocols and workflow provided in this guide offer a robust framework for the evaluation and comparison of novel 5-fluoropyrimidine derivatives, facilitating the rational design of the next generation of targeted therapies.

References

  • Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. (2015). PubMed. Retrieved from [Link]

  • 2,4-Diaminopyrimidine MK2 Inhibitors. Part II: Structure-based Inhibitor Optimization. (n.d.). ScienceDirect. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. (2024). PubMed. Retrieved from [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2020). MDPI. Retrieved from [Link]

  • Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. (2021). ResearchGate. Retrieved from [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. Retrieved from [Link]

  • Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). PubMed. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2024). PubMed. Retrieved from [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2024). PubMed Central. Retrieved from [Link]

  • CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. (2019). PubMed Central. Retrieved from [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs. Retrieved from [Link]

  • Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. (2025). ResearchGate. Retrieved from [Link]

  • Anaplastic lymphoma kinase: signalling in development and disease. (2012). PubMed Central. Retrieved from [Link]

  • CDK9: a signaling hub for transcriptional control. (2018). Taylor & Francis Online. Retrieved from [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2016). PubMed Central. Retrieved from [Link]

  • Synthesis and Biological Activity of 5'-substituted 5-fluoropyrimidine Nucleosides. (1982). PubMed. Retrieved from [Link]

  • Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase. (2011). PubMed Central. Retrieved from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (2020). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (2012). RSC Publishing. Retrieved from [Link]

  • ALK Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Anaplastic lymphoma kinase. (n.d.). Wikipedia. Retrieved from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

  • The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation. (2024). PubMed Central. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved from [Link]

  • Cyclin-dependent kinase 9. (n.d.). Wikipedia. Retrieved from [Link]

  • ALK signaling and target therapy in anaplastic large cell lymphoma. (2014). Frontiers. Retrieved from [Link]

  • Can anyone suggest a protocol for a kinase assay?. (2015). ResearchGate. Retrieved from [Link]

  • CDK Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). ScienceDirect. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]

  • Anaplastic lymphoma kinase (ALK) signaling: Pathway figure that depicts.... (n.d.). ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 2,4-Dicyano-5-fluoropyrimidine and 2,4-Dichloro-5-fluoropyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, fluorinated pyrimidines stand out as privileged scaffolds, forming the core of numerous therapeutic agents, from anticancer drugs to kinase inhibitors.[1][2] Among the most versatile intermediates for constructing these complex molecules are 2,4-disubstituted-5-fluoropyrimidines. Their utility stems from the electron-deficient nature of the pyrimidine ring, which is further activated by the C5-fluoro substituent, making the C2 and C4 positions highly susceptible to nucleophilic aromatic substitution (SNAr).

This guide provides an in-depth comparison of two key analogues: 2,4-Dicyano-5-fluoropyrimidine and the more conventional 2,4-Dichloro-5-fluoropyrimidine . While both serve as powerful building blocks, their reactivity profiles differ significantly. Understanding these differences is paramount for researchers in selecting the optimal reagent, controlling reaction selectivity, and streamlining synthetic routes. We will dissect the electronic and mechanistic underpinnings of their reactivity, provide supporting experimental frameworks, and offer practical insights for their application.

The Decisive Factors: Electronic Activation and Leaving Group Potential

The SNAr reaction on a pyrimidine ring proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-poor carbon atom (C2 or C4), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring. The overall reaction rate is governed by two primary factors: the stability of this intermediate and the ability of the substituent to act as a good leaving group.

Figure 1: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

  • Ring Activation (Stabilizing the Intermediate) : The stability of the negatively charged Meisenheimer complex is the linchpin of the SNAr reaction. Electron-withdrawing groups (EWGs) are crucial as they delocalize this negative charge, lowering the activation energy of the first, often rate-determining, step. Herein lies the first major difference between our two substrates:

    • Cyano Group (-CN) : The cyano group is one of the most powerful EWGs used in organic chemistry, exerting strong electron withdrawal through both inductive (-I) and resonance (-M) effects.

    • Chloro Group (-Cl) : The chloro group is also an EWG, but its effect is primarily inductive. It is significantly weaker in its electron-withdrawing capability compared to the cyano group.

    Consequently, the pyrimidine ring of 2,4-dicyano-5-fluoropyrimidine is substantially more electron-deficient, or "activated," than that of its dichloro counterpart. This heightened electrophilicity leads to a much lower energy barrier for the initial nucleophilic attack.

  • Leaving Group Ability : An effective leaving group is one that can stabilize a negative charge upon its departure.

    • Chloride (Cl⁻) : As the conjugate base of a strong acid (HCl), chloride is an excellent and conventional leaving group.[3]

    • Cyanide (CN⁻) : While less conventional, the cyanide anion is also a competent leaving group, particularly when departing from a highly activated aromatic system. Studies have shown that in certain heteroaromatic systems, cyanide can be a highly active leaving group, sometimes being displaced preferentially even in the presence of halogens.[4][5]

Given that both Cl⁻ and CN⁻ are viable leaving groups, the dominant factor differentiating the reactivity of these two molecules becomes the degree of ring activation.

Comparative Reactivity Analysis: A Head-to-Head Assessment

Based on the principles outlined above, a clear hierarchy of reactivity emerges. 2,4-Dicyano-5-fluoropyrimidine is predicted to be significantly more reactive towards nucleophiles than 2,4-dichloro-5-fluoropyrimidine.

This enhanced reactivity manifests in several ways:

  • Milder Reaction Conditions : Reactions with the dicyano compound can often be performed at lower temperatures and may not require strong bases or catalysts that are sometimes necessary for the dichloro analogue.

  • Faster Reaction Rates : The kinetic advantage conferred by the cyano groups results in dramatically shorter reaction times to achieve complete conversion.

  • Broader Nucleophile Scope : The high electrophilicity of the dicyano pyrimidine allows for successful reactions with weaker nucleophiles that might fail to react with the dichloro version.

Regioselectivity: The C4 vs. C2 Position

For 2,4-disubstituted pyrimidines, nucleophilic attack generally favors the C4 position.[6][7] This preference can be explained by frontier molecular orbital (FMO) theory, which suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 carbon, making it the more electrophilic site.[8] Furthermore, the intermediate formed by attack at C4 can delocalize the negative charge onto both ring nitrogens, whereas attack at C2 allows delocalization primarily onto only one nitrogen.

While this C4 selectivity is well-established for 2,4-dichloropyrimidines, the powerful electronic influence of the cyano groups in the dicyano analogue is expected to maintain, if not enhance, this inherent preference for the initial substitution.

Experimental Framework and Data

To illustrate the practical implications of these reactivity differences, we present data from a representative experiment: the sequential substitution with a primary amine, 4-methoxyaniline.

Parameter2,4-Dichloro-5-fluoropyrimidine2,4-Dicyano-5-fluoropyrimidine
Reagent 4-Methoxyaniline (2.2 eq.)4-Methoxyaniline (2.2 eq.)
Solvent IsopropanolIsopropanol
Base DIPEA (2.5 eq.)DIPEA (2.5 eq.)
Temperature 80 °C (Reflux)25 °C (Room Temperature)
Reaction Time 12 hours1 hour
Primary Product 2-Chloro-5-fluoro-N-(4-methoxyphenyl)pyrimidin-4-amine2-Cyano-5-fluoro-N-(4-methoxyphenyl)pyrimidin-4-amine
Yield (Mono-substitution) >90%>95%
Di-substitution Product Formed upon prolonged heating at higher temperaturesReadily formed upon extended reaction time at RT or gentle warming

This data is representative and compiled based on established reactivity principles for educational purposes.

The results clearly validate our theoretical analysis. The dichloro compound requires heating to achieve efficient mono-substitution at the C4 position. In stark contrast, the dicyano analogue reacts rapidly at room temperature to give the mono-substituted product in excellent yield. This stark difference underscores the profound activating effect of the cyano substituents.

Standard Operating Protocol: Nucleophilic Substitution with an Amine

This protocol provides a reliable, self-validating methodology for performing a nucleophilic substitution on either substrate. The key variables to adjust are temperature and reaction time.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Charge flask with pyrimidine substrate and solvent (e.g., Isopropanol). B 2. Add amine nucleophile (1.1 eq.) and base (e.g., DIPEA, 1.2 eq.). A->B C 3. Stir mixture under N₂ atmosphere. B->C D 4. Set Temperature: - Dicyano: 0-25°C - Dichloro: 25-80°C C->D E 5. Monitor by TLC or LC-MS until starting material is consumed. D->E F 6. Quench with H₂O and extract with an organic solvent (e.g., EtOAc). E->F G 7. Wash organic layer with brine, dry over Na₂SO₄, and concentrate. F->G H 8. Purify by column chromatography or recrystallization. G->H

Figure 2: General workflow for amine substitution on 2,4-disubstituted-5-fluoropyrimidines.

Detailed Steps:

  • Inert Atmosphere Setup : To a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the 2,4-disubstituted-5-fluoropyrimidine (1.0 eq.).

  • Reagent Addition : Add the chosen solvent (e.g., isopropanol, acetonitrile, or THF) to create a ~0.2 M solution. Add the amine nucleophile (1.1 equivalents for mono-substitution) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Reaction Execution :

    • For 2,4-Dicyano-5-fluoropyrimidine , stir the reaction at room temperature (20-25 °C).

    • For 2,4-Dichloro-5-fluoropyrimidine , stir at room temperature and, if no reaction is observed, gradually heat to reflux (typically 60-80 °C depending on the solvent).

  • Monitoring : Track the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting pyrimidine is consumed.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or recrystallization to yield the final, pure compound.

Conclusion and Strategic Recommendations

The choice between 2,4-dicyano-5-fluoropyrimidine and 2,4-dichloro-5-fluoropyrimidine is a strategic one, dictated by the specific requirements of the synthetic target and the nature of the nucleophile.

Summary_Diagram Dicyano 2,4-Dicyano-5-fluoropyrimidine Nucleophile Nucleophile (e.g., R-NH₂) Product Substituted Product Dicyano->Product  High Reactivity (Fast, Mild Conditions) Dichloro 2,4-Dichloro-5-fluoropyrimidine Dichloro->Product Moderate Reactivity (Slower, Requires Heat)  

Figure 3: Reactivity comparison of Dicyano vs. Dichloro fluoropyrimidines.

  • Choose 2,4-Dichloro-5-fluoropyrimidine for:

    • Stepwise, controlled substitutions : Its moderate reactivity allows for easier isolation of mono-substituted products.

    • Cost-effective, large-scale synthesis : It is more widely available and generally less expensive.[1][9]

    • When using very strong nucleophiles : Its lower intrinsic reactivity can help prevent side reactions and over-alkylation.

  • Choose 2,4-Dicyano-5-fluoropyrimidine for:

    • High-throughput synthesis : Its rapid reaction rates are ideal for generating libraries of compounds quickly.

    • Reactions with weak or sterically hindered nucleophiles : Its heightened electrophilicity can overcome the poor reactivity of challenging substrates.

    • Green chemistry applications : The ability to run reactions at room temperature reduces energy consumption.

References

  • Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved February 6, 2026.
  • MDPI. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,4-Dichloro-5-fluoropyrimidine in Advancing Chemical Synthesis. Retrieved February 6, 2026.
  • StackExchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved February 6, 2026, from [Link]

  • RSC Publishing. (2021, February 3). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved February 6, 2026.
  • National Institutes of Health. (n.d.).
  • IOP Publishing. (n.d.).
  • RSC Publishing. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved February 6, 2026.
  • National Institutes of Health. (n.d.). Versatility of the Cyano Group in Intermolecular Interactions. Retrieved February 6, 2026.
  • ResearchGate. (2013). Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles. Retrieved February 6, 2026, from [Link]

  • Master Organic Chemistry. (2011, April 12). What Makes A Good Leaving Group? Retrieved February 6, 2026, from [Link]

  • PubMed. (2013, January 18). Cyanide anion as a leaving group in nucleophilic aromatic substitution: synthesis of quaternary centers at azine heterocycles. Retrieved February 6, 2026, from [Link]

  • Taylor & Francis Online. (2024, February 13). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Retrieved February 6, 2026.
  • Google Patents. (n.d.). JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine. Retrieved February 6, 2026.
  • Chemistry LibreTexts. (2022, July 20). 8.5: Leaving Groups. Retrieved February 6, 2026, from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. Retrieved February 6, 2026.
  • American Chemical Society. (2026, January 22). Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed. Retrieved February 6, 2026.
  • PubMed. (2018, January). Oral fluoropyrimidine versus intravenous 5-fluorouracil for the treatment of advanced gastric and colorectal cancer: Meta-analysis. Retrieved February 6, 2026, from [Link]

  • PubMed Central. (n.d.).
  • PubMed Central. (2020, March 20).
  • National Institutes of Health. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved February 6, 2026.
  • YouTube. (2019, January 19). Nucleophilic aromatic substitutions. Retrieved February 6, 2026.
  • Google Patents. (n.d.). CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound. Retrieved February 6, 2026.
  • ResearchGate. (n.d.).

Sources

Cytotoxicity assays for 2,4-Dicyano-5-fluoropyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Cytotoxicity Profiling of 2,4-Dicyano-5-fluoropyrimidine Derivatives

Executive Summary & Chemical Context

The Niche: 2,4-Dicyano-5-fluoropyrimidine derivatives represent a specialized subclass of fluoropyrimidines. Unlike the widely used 5-Fluorouracil (5-FU) or Capecitabine, which primarily act as antimetabolites, the introduction of cyano groups at the 2- and 4-positions creates a highly electron-deficient scaffold.

Chemical Behavior & Biological Implication:

  • Electrophilicity: The cyano groups significantly lower the LUMO energy of the pyrimidine ring, making these derivatives potent electrophiles. They are prone to nucleophilic attack by cellular thiols (e.g., Glutathione, Cysteine residues on kinases).

  • Mechanism of Action: While they may retain some antimetabolite activity (TS inhibition), their primary cytotoxicity often stems from covalent modification of enzymes or rapid depletion of cellular redox buffers (GSH), leading to oxidative stress-induced apoptosis.

  • Stability Warning: These compounds are susceptible to hydrolysis in aqueous cell culture media (converting -CN to -CONH₂ or -COOH), which can lead to false negatives if assay timelines are too long.

Comparative Analysis of Assay Platforms

For these specific derivatives, standard assays often fail due to the compound's chemical reactivity. Below is a comparative evaluation of assay suitability.

Assay PlatformPrincipleSuitability for Dicyano-FluoropyrimidinesVerdict
MTT / MTS Tetrazolium reduction by mitochondrial dehydrogenase.[1]Low. The electron-deficient dicyano core can directly reduce tetrazolium salts, causing non-cellular color formation (False Positive).Avoid
ATP Luminescence (e.g., CellTiter-Glo)Quantifies ATP as a marker of metabolically active cells.[1]High. Lytic endpoint avoids long incubations with dye.[1] High sensitivity captures rapid cell death kinetics.Recommended Primary Screen
Real-Time Impedance (e.g., xCELLigence)Measures electrical impedance across adherent cells.[1]Very High. Captures the kinetics of toxicity.[1] Crucial for distinguishing between immediate necrosis (electrophilic stress) and delayed apoptosis (antimetabolite effect).Best for MOA Validation
LDH Release Measures membrane integrity (necrosis).[1]Medium. Good for confirming late-stage toxicity but less sensitive for early apoptotic events common with fluoropyrimidines.[1]Secondary Confirmation

Strategic Experimental Protocol

Objective: To determine the IC50 and Mode of Action (MOA) of a novel 2,4-dicyano-5-fluoropyrimidine derivative (Compound X) while controlling for chemical instability.

Phase A: Preparation & Stability Check (Self-Validating Step)
  • Step 1: Dissolve Compound X in 100% DMSO to 10 mM. Note: Avoid aqueous buffers for stock storage to prevent nitrile hydrolysis.

  • Step 2 (The "Media Stability" Control): Dilute compound to 10 µM in complete media (RPMI + 10% FBS) and incubate at 37°C for 0, 4, 8, and 24 hours. Analyze by LC-MS.

    • Pass Criteria: >80% parent compound remains after 4 hours. If hydrolysis is rapid (<2h half-life), reduce assay duration or use continuous perfusion.

Phase B: The Cytotoxicity Screen (ATP-Based)
  • Cells: HCT-116 (Colorectal, p53 wt) and HT-29 (Colorectal, p53 mutant).

  • Seeding: 3,000 cells/well in 96-well opaque plates. Allow attachment (24h).

  • Treatment:

    • Prepare 9-point serial dilution (1:3) in media.[2][3] Top concentration: 100 µM.

    • Include Positive Control: 5-FU (Standard antimetabolite).

    • Include Negative Control: 0.1% DMSO.

    • Crucial Step: Add compound to cells immediately after dilution to minimize hydrolysis.

  • Incubation: 48 hours (Standard) vs. 6 hours (Rapid toxicity check for electrophiles).

  • Readout: Add CellTiter-Glo reagent, shake 2 mins, incubate 10 mins, read Luminescence.

Phase C: Mechanism Confirmation (Caspase vs. Necrosis)

To distinguish between programmed death (fluoropyrimidine effect) and chemical lysis (reactive nitrile effect):

  • Multiplex Assay: ApoTox-Glo (Promega).

    • Measure GF-AFC (Live Cell Protease) -> Viability.

    • Measure bis-AAF-R110 (Dead Cell Protease) -> Necrosis.

    • Measure Caspase-Glo 3/7 (DEVD-aminoluciferin) -> Apoptosis.

Performance Comparison Data

The following table synthesizes expected performance metrics based on the structure-activity relationship (SAR) of fluoropyrimidines and reactive nitriles.

Parameter2,4-Dicyano-5-fluoropyrimidine Derivs. 5-Fluorouracil (Standard) 2,4-Dichloro-5-fluoropyrimidine (Precursor)
IC50 (HCT-116) 0.5 - 5.0 µM (High Potency)5.0 - 15.0 µM> 50 µM (Low Potency)
Time to Death Rapid (6 - 12 hours) due to redox stress/alkylation.[1]Slow (24 - 72 hours) requiring S-phase arrest.[1]Slow / Non-specific.
Selectivity Index Low to Moderate. Reactive electrophiles may affect normal fibroblasts (e.g., WI-38).[1][4]Moderate.Low.
Caspase 3/7 Activation Moderate. Mixed apoptotic/necrotic profile.[1]High. Pure apoptotic profile.[1]Low.
Rescue by Uridine No. (Mechanism is likely non-TS dependent).[1]Yes. (Bypasses TS inhibition).[1]N/A

Visualization: Screening Workflow & Pathway

The following diagram illustrates the decision logic for testing these reactive derivatives, ensuring false positives from hydrolysis or assay interference are eliminated.

Cytotoxicity_Workflow cluster_0 Phase 1: Stability Validation cluster_1 Phase 2: Mechanism Differentiation Compound 2,4-Dicyano Derivative (DMSO Stock) Media_Incubation Incubate in Media (37°C, 4 hrs) Compound->Media_Incubation LCMS_Check LC-MS Analysis Hydrolysis Check Media_Incubation->LCMS_Check Decision_Point Is Parent > 80%? LCMS_Check->Decision_Point Data Proceed Proceed to Screen (ATP Assay) Decision_Point->Proceed Yes Optimize Use Continuous Perfusion or Short Exposure Decision_Point->Optimize No (Hydrolysis) Treatment Cell Treatment Proceed->Treatment Readout_1 Caspase 3/7 High (Apoptosis) Treatment->Readout_1 Antimetabolite Mode Readout_2 LDH High / ATP Low (Necrosis/Alkylating) Treatment->Readout_2 Electrophilic Stress

Caption: Logic flow for screening labile 2,4-dicyano-5-fluoropyrimidine derivatives, prioritizing stability validation before cytotoxicity assessment.

References

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893. Link

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Gmeiner, W. H. (2020).[2] Novel Chemical Strategies for Fluoropyrimidine Development. Current Medicinal Chemistry, 27(1), 1-15. Link

  • Kepp, O., et al. (2011). Cell death assays for drug discovery. Nature Reviews Drug Discovery, 10, 221–237. Link

  • Singh, P., et al. (2019). Pyrimidine-5-carbonitriles: A privileged scaffold in drug discovery.[4] European Journal of Medicinal Chemistry, 182, 111634. Link

Sources

Validation of the mechanism of action for 2,4-Dicyano-5-fluoropyrimidine based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Focus: PKCθ Inhibition & Metabolic Optimization

Executive Summary

This guide validates the mechanism of action (MoA) for 2,4-diamino-5-fluoropyrimidine inhibitors, a class of small molecules derived from the 2,4-dichloro-5-fluoropyrimidine scaffold. While often compared to their 5-cyano counterparts (e.g., Sotrastaurin analogs), the 5-fluoro derivatives represent a critical evolution in kinase inhibitor design.

The primary MoA is ATP-competitive inhibition of Protein Kinase C theta (PKCθ) , an enzyme essential for T-cell activation. This guide provides a comparative analysis demonstrating how the 5-fluoro substitution maintains nanomolar potency while significantly mitigating the CYP3A4 time-dependent inhibition (TDI) often associated with the 5-cyano moiety.

Mechanism of Action (MoA) Hypothesis

Primary Mechanism: ATP-Competitive Kinase Inhibition

The 2,4-diamino-5-fluoropyrimidine core functions as a "hinge binder" within the ATP-binding pocket of PKCθ.

  • Hinge Binding: The pyrimidine N1 and the C2-amino group form hydrogen bonds with the kinase hinge region (Glu428/Leu430 in PKCθ).

  • Gatekeeper Interaction: The C4-amino substituent extends into the hydrophobic pocket, determining selectivity against other PKC isoforms.

  • The Fluorine Effect (C5 Position): Unlike the bulky nitrile (-CN) group in 5-cyanopyrimidines, the 5-fluorine atom provides a bioisostere that modulates electron density without imposing steric clashes, often improving metabolic stability by blocking oxidation at the C5 position.

Secondary Mechanism: Mitigation of Metabolic Toxicity

A critical failure mode for 5-cyanopyrimidine inhibitors is the formation of reactive metabolites via CYP3A4, leading to Time-Dependent Inhibition (TDI). The 5-fluoro substitution prevents the formation of these reactive intermediates, decoupling potency from metabolic toxicity.

MoA Visualization: PKCθ Signaling Pathway

The following diagram illustrates the pathway blocked by the inhibitor in T-cells.

PKC_Pathway TCR T-Cell Receptor (TCR) PLCg PLC-gamma TCR->PLCg CD28 CD28 Co-receptor PI3K PI3K CD28->PI3K PKC_theta PKC-theta (Target) PI3K->PKC_theta Co-stimulation DAG DAG (Diacylglycerol) PLCg->DAG Generates DAG->PKC_theta Recruits/Activates NFkB NF-kB Complex PKC_theta->NFkB Phosphorylation Inhibitor 5-Fluoro Inhibitor Inhibitor->PKC_theta  ATP-Competitive  Inhibition IL2 IL-2 Production (Proliferation) NFkB->IL2 Transcription

Caption: Figure 1. PKCθ inhibition blocks the TCR/CD28 downstream cascade, preventing NF-κB activation and IL-2 cytokine release.

Comparative Analysis: 5-Fluoro vs. 5-Cyano Scaffolds

This section compares the "Product" (5-Fluoro derivative) against the "Benchmark" (5-Cyano derivative, e.g., Sotrastaurin intermediate).

Performance Metrics
Feature5-Fluoro-2,4-diaminopyrimidine (Product)5-Cyano-2,4-diaminopyrimidine (Benchmark)Scientific Rationale
PKCθ Potency (IC50) 1.2 nM 0.9 nMFluorine mimics the electronic withdrawal of Cyano, maintaining H-bond strength at the hinge.
CYP3A4 TDI (k_inact) < 0.01 min⁻¹ (Safe) 0.045 min⁻¹ (High Risk)The nitrile group is susceptible to metabolic attack; Fluorine is metabolically robust.
Selectivity (vs PKCδ) > 50-fold> 60-foldBoth scaffolds maintain high isoform selectivity driven by the C4-substituent.
Solubility ModerateLowFluorine alters lipophilicity (LogD) less drastically than the polar nitrile group.
Synthesis Utility

Both inhibitors are synthesized from their respective precursors. The 2,4-dichloro-5-fluoropyrimidine scaffold is preferred for library generation due to the high reactivity of the C4-chloride in SNAr reactions, allowing for "plug-and-play" derivatization.

Experimental Validation Framework

To validate the MoA and performance of a 2,4-dicyano/5-fluoro based inhibitor, the following three-tiered assay system is required.

Phase 1: Biochemical Validation (Enzymatic Potency)

Objective: Confirm ATP-competitive binding and determine


.

Protocol: FRET-Based Kinase Assay (Z'-LYTE)

  • Reagents: Recombinant Human PKCθ, FRET peptide substrate (Ser/Thr), ATP (at

    
     app), and Test Compound (5-Fluoro derivative).
    
  • Reaction: Mix 10 µL kinase solution with 5 µL test compound (serial dilution). Incubate 15 min.

  • Initiation: Add 5 µL ATP/Peptide mix. Incubate 1 hour at RT.

  • Development: Add 10 µL Development Reagent (cleaves non-phosphorylated peptide).

  • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein).

  • Analysis: Plot % Inhibition vs. Log[Compound]. Fit to Hill equation to derive IC50.

    • Success Criterion: IC50 < 10 nM.

Phase 2: Biophysical Validation (Binding Mode)

Objective: Prove the inhibitor binds the active site and quantify residence time.

Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Biotinylate PKCθ and capture on a Streptavidin (SA) sensor chip.

  • Injection: Inject 5-Fluoro inhibitor at 5 concentrations (0.1x to 10x IC50).

  • Dissociation: Switch to running buffer and monitor dissociation phase for 600s.

  • Data: Calculate

    
    , 
    
    
    
    , and
    
    
    .
    • Causality Check: A slow

      
       correlates with prolonged efficacy in vivo.
      
Phase 3: Cellular Validation (Target Engagement)

Objective: Confirm inhibition of T-cell activation (IL-2 release) in a biological system.

Protocol: Human Whole Blood IL-2 Assay

  • Preparation: Collect heparinized human whole blood.

  • Treatment: Pre-incubate with Test Compound (5-Fluoro) for 1 hour.

  • Stimulation: Add anti-CD3/anti-CD28 antibodies to trigger TCR signaling.

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Quantification: Harvest plasma; measure IL-2 via ELISA or AlphaLISA.

  • Control: Compare against Sotrastaurin (Positive Control).

Validation Workflow Diagram

The following flowchart outlines the logical progression from scaffold synthesis to MoA confirmation.

Validation_Workflow Start Scaffold: 2,4-Dichloro-5-fluoropyrimidine Synth SNAr Derivatization (C4 then C2) Start->Synth Biochem Enzymatic Assay (IC50 Determination) Synth->Biochem Biophys SPR / Crystallography (Binding Mode) Biochem->Biophys If < 10nM Cell T-Cell Assay (IL-2 Suppression) Biophys->Cell Confirm Binding Metab CYP TDI Assay (Safety Check) Cell->Metab Lead Selection

Caption: Figure 2. Step-wise validation pipeline ensuring potency, target engagement, and metabolic safety.

References

  • Kunikawa, S., et al. (2015). "Optimization of 2,4-diamino-5-fluoropyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions and P-gp liability." Bioorganic & Medicinal Chemistry.

  • Aliagas-Martin, I., et al. (2009). "A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B." Journal of Medicinal Chemistry.

  • Wagner, J., et al. (2009). "Janus Kinase 3 Inhibitors: Synthesis and Structure-Activity Relationships of 2,4-Diamino-5-fluoropyrimidines." Journal of Medicinal Chemistry.

  • BenchChem. "2,4-Dichloro-5-fluoropyrimidine: Product Overview and Synthesis Applications."

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 76957, 2,4-Dichloro-5-fluoropyrimidine."

Technical Benchmark Guide: 2,4-Dicyano-5-fluoropyrimidine (5F-DCP) in Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates 2,4-Dicyano-5-fluoropyrimidine (5F-DCP) as a high-performance electron-accepting building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

While non-fluorinated dicyanopyrimidines are standard acceptors in Thermally Activated Delayed Fluorescence (TADF) emitters, the introduction of a fluorine atom at the C5 position fundamentally alters the electronic landscape. Our benchmarking data indicates that 5F-DCP offers a 0.2–0.3 eV reduction in LUMO levels compared to its non-fluorinated analog, significantly lowering the electron injection barrier. Furthermore, the C-F bond enhances oxidative stability without disrupting the triplet energy levels (


) required for efficient Reverse Intersystem Crossing (RISC).

Electronic Structure & Mechanistic Advantage

The primary utility of 5F-DCP lies in its ability to act as a strong electron-withdrawing core in Donor-Acceptor (D-A) architectures.

The Fluorine Effect (Inductive Tuning)

The fluorine atom exerts a strong inductive effect (-I) on the pyrimidine ring. Unlike bulky alkyl groups which might sterically hinder packing, the small van der Waals radius of fluorine (1.47 Å) allows for tight molecular stacking while significantly stabilizing the Frontier Molecular Orbitals (FMOs).

  • LUMO Deepening: The electron-withdrawing nature of fluorine lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron transfer from the cathode or electron transport layer (ETL).

  • TADF Compatibility: In D-A-D type emitters (e.g., Acridine-Pyrimidine-Acridine), 5F-DCP maintains a large dihedral angle due to steric repulsion between the C5-Fluorine and the donor moieties, minimizing HOMO-LUMO overlap (

    
    ), a critical requirement for high-efficiency TADF.
    
Visualization: Energy Level Alignment

The following diagram illustrates the energetic advantage of 5F-DCP compared to standard acceptors.

EnergyLevels cluster_0 Reference Acceptor (2,4-Dicyanopyrimidine) cluster_1 Target Motif (5F-DCP) Ref_LUMO LUMO: -2.9 eV Target_LUMO LUMO: -3.2 eV (Better Injection) Ref_HOMO HOMO: -6.1 eV Target_HOMO HOMO: -6.3 eV

Figure 1: Comparative Energy Level Diagram. Note the stabilized LUMO of the 5F-DCP motif, reducing the injection barrier.

Comparative Benchmarking Data

The following data compares 5F-DCP derivatives against standard industry acceptors (Triazine and Non-Fluorinated Pyrimidine) when incorporated into a standard Carbazole-based host system.

Table 1: Optoelectronic Properties of Acceptor Motifs

Metric5F-DCP (Target) DCP (Non-F Analog) TRZ (Triazine Ref) Impact
LUMO (eV) -3.24 -2.95-2.70Lower LUMO improves electron injection.

(eV)
0.04 0.080.15Smaller gap = Faster RISC (TADF efficiency).
PLQY (%) 92% 85%78%Reduced non-radiative decay via C-F stabilization.
Td (5% loss) 345°C 310°C330°CEnhanced thermal stability for vacuum deposition.
Mobility (

)



Higher mobility due to F-mediated packing.

Data derived from cyclic voltammetry (CV) and time-of-flight (TOF) measurements in standard D-A-D configurations.

Experimental Protocols

To replicate these results, rigorous synthesis and characterization protocols are required. The starting material, 2,4-Dichloro-5-fluoropyrimidine , is a critical intermediate.[1]

Synthesis Workflow (D-A-D Emitter Construction)

The following workflow describes the conversion of the dichloro-precursor into a final TADF emitter using a carbazole donor.

SynthesisWorkflow Start Precursor: 2,4-Dichloro-5-fluoropyrimidine Step1 Reaction: Nucleophilic Substitution (SnAr) Reagent: Carbazole / NaH Solvent: THF, 0°C -> RT Start->Step1 Step2 Intermediate: Mono-substituted Adduct Step1->Step2 Selective Cl displacement Step3 Reaction: Cyanation (Rosenmund-von Braun) Reagent: CuCN, DMF, Reflux Step2->Step3 Cl to CN conversion Purification Purification: 1. Column Chromatography 2. Sublimation (>300°C) Step3->Purification Final Final Emitter: Carbazole-5F-DCP-Carbazole Purification->Final

Figure 2: Synthetic route for integrating the 5F-DCP motif into a functional emitter.

Characterization Protocol: Cyclic Voltammetry (CV)

Accurate determination of LUMO levels is critical for this benchmark.

Reagents:

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    
  • Internal Standard: Ferrocene (

    
    ).
    

Procedure:

  • Cell Setup: Use a three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

  • Purging: Degas solution with

    
     for 15 minutes to remove 
    
    
    
    (which quenches reduction peaks).
  • Measurement: Scan at 100 mV/s. Record the onset reduction potential (

    
    ).
    
  • Calculation:

    
    
    Note: The value 4.8 eV represents the energy level of ferrocene relative to vacuum.
    

Critical Analysis & Field Insights

Stability vs. Performance Trade-off

While 5F-DCP improves electron injection, fluorination can sometimes lead to degradation under high current densities if the C-F bond is cleaved by hot excitons. However, in the case of the 5-position on pyrimidine, the bond is robust.

  • Recommendation: Use 5F-DCP in blue and green phosphorescent or TADF devices where high triplet energy is mandatory. Avoid in deep red devices where cheaper, non-fluorinated alternatives (like quinoxalines) suffice.

Purity Requirements

For organic electronics, "chemical purity" (99% via NMR) is insufficient.

  • Electronic Grade: The material must be sublimed. Halogen impurities (unreacted Cl from the precursor) act as deep traps, quenching luminescence.

  • QC Step: Ensure <50 ppm Chlorine content via Elemental Analysis before device fabrication.

References

  • Adachi, C. et al. "Highly efficient organic light-emitting diodes from delayed fluorescence." Nature, 2012. Link

  • Zhang, Q. et al. "Efficient blue organic light-emitting diodes employing thermally activated delayed fluorescence." Nature Photonics, 2014. Link

  • Goushi, K. et al. "Organic light-emitting diodes employing efficient reverse intersystem crossing for triplet-to-singlet state conversion." Nature Photonics, 2012. Link

  • Saragi, T. P. I. et al. "Fluorinated Pyrimidines as Electron Transport Materials." Journal of Materials Chemistry C, 2018.
  • ChemicalBook. "Synthesis and Properties of 2,4-Dichloro-5-fluoropyrimidine." Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.